Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-12-3-2-10-6(9)7(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFNVAIUFSMHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857288 | |
| Record name | Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206981-34-1 | |
| Record name | Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Executive Summary: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its derivatives have shown significant potential as inhibitors of critical signaling pathways, including PI3K/mTOR and cGAS-STING, as well as modulators of receptors like AMPAR.[1][2][3] This guide provides a detailed technical overview of a key derivative, this compound, for researchers, scientists, and drug development professionals. We delve into its core physicochemical properties, spectroscopic and chromatographic characterization protocols, a validated synthesis workflow, and its broader applications, offering a foundational understanding for its use in research and development.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich fused heterocycle that has garnered substantial interest in drug discovery. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for targeting various biological macromolecules. Molecules built around this core have demonstrated a wide array of pharmacological activities, including potent and selective inhibition of enzymes crucial to disease progression.
Notably, derivatives have been developed as:
-
ENPP1 Inhibitors: These agents block the hydrolysis of 2'3'-cGAMP, a key step in negatively regulating the cGAS-STING pathway, thereby enhancing innate immune responses for cancer immunotherapy.[1][4]
-
PI3K/mTOR Dual Inhibitors: By targeting two key nodes in a frequently over-activated signaling pathway in cancer, these compounds exhibit potent anti-tumoral activities.[3][5]
-
AMPAR Negative Modulators: Selective modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) offers potential treatments for neurological disorders such as epilepsy.[2]
-
Antimicrobial and Antioxidant Agents: Certain substitution patterns on the scaffold have yielded compounds with promising free-radical scavenging and antibacterial properties.[6]
This compound serves as a pivotal building block in the synthesis of these complex molecules. A thorough understanding of its fundamental physicochemical properties is therefore essential for its effective utilization in medicinal chemistry campaigns.
Molecular and Physicochemical Profile
The starting point for any research campaign is the unambiguous identification and characterization of the subject molecule.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers
| Parameter | Value | Source |
| CAS Number | 1206981-34-1 | [7] |
| Molecular Formula | C₈H₆ClN₃O₂ | [7][8] |
| Molecular Weight | 211.61 g/mol | [7] |
| InChIKey | ZOFNVAIUFSMHSC-UHFFFAOYSA-N | [8] |
| Canonical SMILES | COC(=O)C1=CN2C=CN=C(C2=N1)Cl | [8] |
Table 2: Key Physicochemical Properties
| Parameter | Value / Description | Implication in Drug Discovery | Source |
| XlogP (Predicted) | 1.8 | Indicates moderate lipophilicity, suggesting a good balance for potential cell membrane permeability without excessive non-specific binding. | [8] |
| Solubility | Predicted to be poorly soluble in water. | Low aqueous solubility is a common challenge for bioavailability and formulation. Experimental determination is critical. | [9] |
| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage. | [10] |
| Storage | Store in a dry, sealed place. | Standard precaution for heterocyclic compounds to prevent degradation from moisture or oxidation. | [7] |
Lipophilicity and Solubility: The Keys to Bioavailability
This protocol represents the gold standard for measuring thermodynamic solubility, providing a self-validating system by ensuring equilibrium is reached.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure the solution becomes saturated.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable organic solvent (e.g., acetonitrile/water) and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Causality: By ensuring a solid phase remains in equilibrium with the solution, this method measures the true saturation point, unlike kinetic solubility assays which can overestimate solubility due to supersaturation.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of a compound is a non-negotiable step in any scientific investigation. The following protocols are standard for the structural elucidation and purity assessment of this compound.
-
Objective: To confirm the chemical structure by analyzing the magnetic environments of the ¹H and ¹³C nuclei.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for heterocyclic compounds due to its excellent solvating power.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the methyl ester protons (~3.9-4.1 ppm) and distinct aromatic protons on the imidazopyrazine core.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms, including the ester carbonyl (~160-165 ppm) and carbons of the heterocyclic system.
-
-
Trustworthiness: The unique chemical shifts and coupling patterns of the protons provide a definitive fingerprint of the molecule, while the ¹³C spectrum validates the carbon backbone, creating a self-validating structural confirmation.
-
Objective: To confirm the molecular weight and assess purity.
-
Methodology:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (1-5 µL) onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Monitor the eluent with a UV detector and a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
Expected Result: A major peak in the UV chromatogram corresponding to a mass signal of 212.02 [M+H]⁺ in the mass spectrum.[8]
-
-
Causality: This technique provides orthogonal validation. The retention time from the LC provides a measure of purity relative to other components, while the MS provides an exact mass measurement, confirming the elemental composition.
Synthesis and Reactivity
The construction of the imidazo[1,2-a]pyrazine core is typically achieved through a well-established condensation reaction.
Caption: General synthesis workflow for the target compound.
Standard Synthesis Protocol
The most common route involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[2][11]
-
Reaction Setup: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add methyl 2-chloro-3-oxopropanoate (or a similar α-halo ketoester) (1.1 eq).
-
Reaction Conditions: Heat the mixture, typically to between 80-120°C, and stir for several hours (4-24h). The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the final product.
-
Causality: This reaction is a variation of the classic Tschitschibabin reaction for synthesizing imidazo-fused heterocycles. The initial step is an Sₙ2 reaction between the amino group of the pyrazine and the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine core.
Reactivity Insights
The electronic nature of the scaffold dictates its reactivity. The pyrazine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution.[12] Conversely, the imidazole portion of the fused ring is more electron-rich, making it the preferred site for such reactions.[12] The chlorine atom at the 8-position is a particularly useful synthetic handle, as it can be displaced by various nucleophiles (e.g., amines, thiols) via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the generation of diverse compound libraries.[2]
Applications in Drug Discovery
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive handles it possesses:
-
The 8-Chloro Group: As mentioned, this is a prime site for introducing diversity through SₙAr reactions.[2]
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, a common functional group in many drugs.
Caption: Diversification strategy from the core scaffold.
This dual functionality allows for the rapid generation of libraries of compounds for high-throughput screening. For example, in the development of PI3K inhibitors, the 8-position was functionalized with a morpholino group, and the ester was converted to an amide to explore structure-activity relationships (SAR).[5]
Conclusion
This compound is a high-value chemical entity whose physicochemical properties make it an ideal starting point for medicinal chemistry programs. Its moderate lipophilicity, combined with a well-established synthesis and two orthogonal handles for chemical modification, provides a robust platform for the discovery of novel therapeutics. The protocols and data synthesized in this guide offer a comprehensive foundation for researchers aiming to leverage this powerful scaffold in the pursuit of new treatments for cancer, neurological disorders, and infectious diseases.
References
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.PubMed Central.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors.PubMed.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.PubMed.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.TSI Journals.
- CAS 1206981-34-1 | this compound.Synblock.
- This compound (C8H6ClN3O2).PubChemLite.
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.PubMed.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.PMC - NIH.
- Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 908581-18-0.Sigma-Aldrich.
- Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.Reddit.
- Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.MDPI.
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Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
Authored by a Senior Application Scientist
Foreword: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, establishing it as a "privileged scaffold".[1][2] Compounds incorporating this structure have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and phosphodiesterase inhibiting agents, among other therapeutic applications.[2][3][4] The specific compound, this compound (CAS: 1206981-34-1), belongs to this promising class. While its precise mechanism of action is not yet fully elucidated, the extensive research on its structural analogs provides a robust foundation for targeted investigation.
This guide is designed for researchers, scientists, and drug development professionals. It will not merely present a list of facts but will instead offer a strategic, causality-driven approach to systematically unraveling the biological activity of this molecule. We will proceed from broad, pan-assay screening to more focused, target-specific investigations, mirroring a logical drug discovery workflow.
Part 1: Initial Hypothesis Generation Based on Analog Data
Given the diverse bioactivities of the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds, our initial investigation into this compound will be guided by the following primary hypotheses:
-
Oncological Activity: The compound may exert cytotoxic or cytostatic effects on cancer cells through the inhibition of key signaling pathways. Analogs have shown activity against targets such as PI3K, Aurora kinases, and receptor tyrosine kinases like EphB4.[4][5] More recently, an imidazo[1,2-a]pyrazine derivative was identified as a potent inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting a potential role in immuno-oncology.[6][7]
-
Antimicrobial Activity: The scaffold is present in compounds with demonstrated antibacterial and antitubercular properties.[8][9] Potential mechanisms include the inhibition of essential bacterial enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis or the VirB11 ATPase in the Type IV secretion systems of Gram-negative bacteria.[10][11]
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Enzyme Inhibition (General): The structural features suggest potential as a phosphodiesterase (PDE) inhibitor, which could lead to smooth muscle relaxant or cardiovascular effects.[3]
This guide will provide detailed protocols to test these primary hypotheses.
Part 2: Broad Spectrum Phenotypic Screening
The initial step is to understand the compound's effect on whole cells without a preconceived target. A broad cytotoxicity screen across a diverse panel of cancer cell lines is the logical starting point.
Protocol 1: Multi-Panel Cancer Cell Line Viability Assay
Causality: This experiment aims to determine if the compound has a general cytotoxic effect and if any particular cancer type is more sensitive, which can provide early clues about the mechanism. For instance, high potency against leukemia cell lines might suggest a different mechanism than potency against solid tumor lines.[12]
Methodology:
-
Cell Line Selection: A panel of at least 10-15 cancer cell lines should be selected, representing diverse tissue origins (e.g., lung - A549, prostate - PC-3, breast - MCF-7, leukemia - HL-60).[5][13] A non-cancerous cell line (e.g., Vero or HEK293) should be included to assess general cytotoxicity.[4]
-
Cell Plating: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Treatment: Aspirate the old medium from the cell plates and add the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Use a standard MTT or resazurin-based assay to determine cell viability. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 8.5 |
| PC-3 | Prostate Cancer | 12.2 |
| MCF-7 | Breast Cancer | 6.4 |
| HL-60 | Leukemia | 1.8 |
| Vero | Normal Kidney | > 100 |
Workflow Diagram: Cell Viability Screening
Caption: Workflow for determining compound cytotoxicity.
Part 3: Investigating the Anticancer Mechanism of Action
Assuming the initial screen reveals potent and selective anticancer activity (as in our hypothetical data), the next phase involves drilling down into the specific mechanism. Based on the literature for this scaffold, kinase inhibition is a primary suspect.[5][14][15]
Hypothesis 2a: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K-Akt-mTOR pathway is frequently activated in various cancers and is a known target for imidazo[1,2-a]pyrazine derivatives.[5][13]
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: Hypothesized inhibition of the PI3K pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)
Causality: This is a direct test of the hypothesis that the compound inhibits PI3K kinase activity. A positive result here provides strong, target-specific evidence for the mechanism of action.
Methodology:
-
Assay Platform: Utilize a commercially available ADP-Glo™ or similar luminescence-based kinase assay system. This system quantifies the amount of ADP produced during the kinase reaction.
-
Reagents:
-
Recombinant human PI3Kα enzyme.
-
Substrate: PIP2.
-
ATP.
-
Test Compound: this compound.
-
Positive Control: GDC-0941 or another known PI3Kα inhibitor.[13]
-
-
Procedure: a. In a 384-well plate, add the PI3Kα enzyme. b. Add the test compound across a range of concentrations (e.g., 10 µM to 0.1 nM). c. Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. f. Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. g. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot a dose-response curve and calculate the IC₅₀ value.
Data Presentation: Hypothetical PI3Kα Inhibition
| Compound | Target | Hypothetical IC₅₀ (µM) |
| This compound | PI3Kα | 1.25 |
| GDC-0941 (Control) | PI3Kα | 0.014 |
This result, showing direct enzymatic inhibition, would strongly support the proposed mechanism.[5]
Part 4: Investigating the Antimicrobial Mechanism of Action
Should the initial phenotypic screen show limited anticancer effects but literature suggests potential antimicrobial activity, a different investigative path is warranted.
Hypothesis 3a: Inhibition of Mycobacterium tuberculosis (Mtb)
Imidazo[1,2-a]pyridine-3-carboxamides are potent against Mtb.[9] Our carboxylate-containing compound may target similar pathways.
Protocol 3: Mtb Minimum Inhibitory Concentration (MIC) Assay
Causality: This assay is the gold standard for determining the baseline potency of a compound against a bacterial strain. It establishes the minimum concentration required to halt bacterial growth.
Methodology:
-
Strain: Use the standard virulent Mtb strain H37Rv.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Prepare serial dilutions of the test compound in 96-well microplates.
-
Inoculation: Inoculate the wells with a standardized suspension of Mtb H37Rv.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Assess bacterial growth visually or by using a resazurin reduction assay. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Follow-up Target Identification: If potent anti-TB activity is confirmed, transcriptional profiling of Mtb treated with the compound can provide preliminary indications of the mode of action by revealing which gene pathways are perturbed.[9] Further studies could then focus on specific enzyme targets like pantothenate synthetase.[10]
Part 5: Concluding Remarks and Future Directions
This technical guide outlines a logical, tiered strategy for elucidating the mechanism of action of this compound. The approach begins with broad phenotypic screening to identify the compound's primary biological effect, followed by targeted, hypothesis-driven biochemical and cellular assays to pinpoint the specific molecular target and pathway.
The strength of the imidazo[1,2-a]pyrazine scaffold lies in its versatility.[1] The actual mechanism of our test compound could be one of the pathways detailed here, a combination of them, or something entirely novel. The key is a systematic, evidence-based investigation. Should the primary hypotheses prove negative, further screening against other known targets of this scaffold—such as PDEs, other kinase families, or bacterial secretion systems—would be the logical next step.[3][11][14] The ultimate goal is to build a comprehensive biological profile that can guide future preclinical and clinical development.
References
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
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Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
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Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed. Available at: [Link]
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][14][15]tetrazine-8-carboxylates and -carboxamides - PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC - NIH. Available at: [Link]
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]
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Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp - Reddit. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - MDPI. Available at: [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - NIH. Available at: [Link]
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-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. Available at: [Link]
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The Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the diverse biological activities of imidazo[1,2-a]pyrazine derivatives, offering insights into their mechanisms of action, and presenting robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer efficacy of these derivatives stems from their ability to modulate key cellular pathways implicated in cancer progression.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.
-
PI3K/mTOR Pathway: Many imidazo[1,2-a]pyrazine derivatives act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[4][5][6] Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell growth and proliferation.
-
Aurora Kinases: Certain derivatives have been specifically designed as inhibitors of Aurora-A kinase, a key regulator of mitosis.[7] Inhibition of Aurora-A leads to defects in cell division and subsequent apoptosis in cancer cells.
-
Cyclin-Dependent Kinase 9 (CDK9): Some imidazo[1,2-a]pyrazines have been identified as potent inhibitors of CDK9, a kinase involved in the regulation of transcription.[8][9] By inhibiting CDK9, these compounds can suppress the expression of anti-apoptotic proteins, thereby promoting cancer cell death.
-
-
Tubulin Polymerization Inhibition: A distinct class of imidazo[1,2-a]pyrazine derivatives exerts its anticancer effect by disrupting microtubule dynamics.[10][11] These compounds bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10]
-
ENPP1 Inhibition: Recent research has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[12][13] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to cancer. By inhibiting ENPP1, these compounds can enhance the anti-tumor immune response.[12][13]
-
Gαq/11 Inhibition: In the context of uveal melanoma, specific derivatives have been developed as inhibitors of Gαq/11 proteins, which are frequently mutated in this cancer type.[14]
Visualizing the Anticancer Mechanisms
Caption: Diverse anticancer mechanisms of imidazo[1,2-a]pyrazine derivatives.
Quantitative Data: A Snapshot of Anticancer Potency
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Diarylurea Derivative | A375P (Melanoma) | < 0.06 | Not specified | [2] |
| 3-aminoimidazo[1,2-a]pyridine | Hep-2, HepG2, MCF-7, A375 | 11-13 | Not specified | [15][16][17] |
| TB-25 | HCT-116 | 0.023 | Tubulin Polymerization Inhibitor | [10] |
| Imadazo[1,2-a]pyrazine 3c | MCF7, HCT116, K652 | 6.66 (average) | CDK9 Inhibitor | [8][9] |
| ENPP1 Inhibitor 7 | (Enzymatic Assay) | 0.0057 | ENPP1 Inhibitor | [13] |
| GQ352 | (Enzymatic Assay) | 8.9 | Gαq/11 Inhibitor | [14] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives on cancer cell lines.[16]
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plates for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Antiviral Activity: Combating Viral Infections
Imidazo[1,2-a]pyrazine derivatives have also shown promise as antiviral agents, particularly against influenza viruses and coronaviruses.
Mechanism of Action: Targeting Viral Components and Processes
-
Influenza Virus Nucleoprotein (NP) Inhibition: A notable derivative, designated as A4, has been identified as a potent inhibitor of influenza virus replication.[18][19] It acts by binding directly to the viral nucleoprotein (NP), causing it to cluster and preventing its nuclear accumulation, a critical step in the viral life cycle.[18][20] This mechanism is effective against a broad spectrum of influenza A and B viruses, including oseltamivir-resistant strains.[18][19]
-
Coronavirus Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have demonstrated activity against human coronavirus 229E.[8] Docking studies suggest that these compounds may target the viral main protease, an essential enzyme for viral replication.[8]
Visualizing the Antiviral Workflow
Caption: Workflow for the discovery and evaluation of antiviral imidazo[1,2-a]pyrazines.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a plaque reduction assay to quantify the antiviral activity of imidazo[1,2-a]pyrazine derivatives against influenza virus.
1. Cell Culture and Infection:
- Grow Madin-Darby Canine Kidney (MDCK) cells to 90-100% confluency in 6-well plates.
- Wash the cell monolayers twice with phosphate-buffered saline (PBS).
- Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free medium containing TPCK-trypsin.
- Allow the virus to adsorb for 1 hour at 37°C.
2. Compound Treatment and Overlay:
- Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivative in an overlay medium (e.g., 2X MEM containing 1% agarose).
- After the adsorption period, remove the virus inoculum and wash the cells with PBS.
- Add 2 mL of the overlay medium containing the different concentrations of the test compound to each well. Include a virus control (no compound) and a positive control (e.g., oseltamivir).
- Allow the agarose to solidify at room temperature.
3. Incubation and Plaque Visualization:
- Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
- Fix the cells with 4% paraformaldehyde for 1 hour.
- Remove the agarose overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.
- Gently wash the plates with water and allow them to dry.
4. Data Acquisition and Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction using the following formula:
- % Plaque Reduction = (1 - (Number of plaques in treated wells / Number of plaques in virus control wells)) x 100
- Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Antibacterial and Antimicrobial Activities
The imidazo[1,2-a]pyrazine scaffold is also a source of compounds with antibacterial and antifungal properties.[21][22][23]
Spectrum of Activity
Derivatives have shown activity against a range of bacterial and fungal strains, including:
Some imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have displayed superior antimicrobial potential compared to standard drugs.[23]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of imidazo[1,2-a]pyrazine derivatives against bacterial and fungal strains.
1. Preparation of Inoculum:
- Culture the bacterial or fungal strains overnight in appropriate broth media.
- Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Compound Preparation and Plate Setup:
- Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
- Add the microbial inoculum to each well.
- Include a positive control (microbe with no compound) and a negative control (broth only).
3. Incubation and MIC Determination:
- Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse range of biological activities, including potent anticancer, antiviral, and antimicrobial effects, underscores the significant potential of this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, the exploration of novel biological targets for imidazo[1,2-a]pyrazine derivatives will undoubtedly open up new avenues for the treatment of a wide range of diseases.
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
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Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes. TSI Journals. [Link]
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Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
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Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]
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Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
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Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Preprints.org. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. [Link]
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Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. [Link]
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2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
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Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. ResearchGate. [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
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Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. [Link]
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Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. Taylor & Francis Online. [Link]
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Spectral Characterization of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate, with the Chemical Abstracts Service (CAS) registry number 1206981-34-1, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its rigid bicyclic core, comprised of an imidazole ring fused to a pyrazine ring, is a common scaffold in a variety of biologically active molecules. The presence of a chlorine atom at the 8-position and a methyl carboxylate group at the 2-position provides avenues for further chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Properties
The structure of this compound, as illustrated in the diagram below, dictates its characteristic spectral features. The aromatic nature of the fused ring system, the electron-withdrawing effects of the chlorine atom and the methyl carboxylate group, and the presence of specific functional groups all contribute to its unique spectroscopic fingerprint.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyrazine core and the methyl protons of the ester group. The predicted chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | Singlet | - |
| H-5 | 7.8 - 8.0 | Doublet | ~2.5 |
| H-6 | 7.6 - 7.8 | Doublet | ~2.5 |
| -OCH₃ | 3.9 - 4.1 | Singlet | - |
Interpretation:
-
H-3: This proton is on the imidazole portion of the ring system and is adjacent to a nitrogen atom and the carbon bearing the ester group. Its signal is expected to be a singlet and appear at a relatively downfield chemical shift due to the deshielding effects of the surrounding heteroatoms and the aromatic ring current.
-
H-5 and H-6: These protons are on the pyrazine ring. They are expected to appear as doublets due to coupling with each other. The ortho-coupling constant is typically in the range of 2-3 Hz for this type of system. The electron-withdrawing chlorine atom at the 8-position will influence the chemical shifts of these protons.
-
-OCH₃: The three protons of the methyl ester group are chemically equivalent and will therefore appear as a sharp singlet. Its chemical shift is in the typical range for methyl esters.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-8 | 145 - 150 |
| C-8a | 135 - 140 |
| C=O | 160 - 165 |
| -OCH₃ | 50 - 55 |
Interpretation:
-
Aromatic Carbons (C-2, C-3, C-5, C-6, C-8, C-8a): The chemical shifts of these carbons are in the aromatic region (typically 110-150 ppm). The exact positions are influenced by the nitrogen atoms in the rings and the substituents. The carbon atom C-8, directly attached to the electronegative chlorine atom, is expected to be significantly downfield.
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group will appear at a characteristic downfield chemical shift, typically in the range of 160-170 ppm.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
Table 3: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z |
| [M]⁺ | 211/213 |
| [M+H]⁺ | 212/214 |
| [M+Na]⁺ | 234/236 |
| [M-OCH₃]⁺ | 180/182 |
| [M-COOCH₃]⁺ | 152/154 |
Fragmentation Pathway:
The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of the methoxy radical (•OCH₃) and the loss of the entire methyl carboxylate group as a radical (•COOCH₃). The diagram below illustrates a plausible fragmentation pathway.
Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester, C-H stretching of the aromatic and methyl groups, and C-N and C=C stretching vibrations of the heterocyclic ring system.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |
| C=O Stretch (Ester) | 1710 - 1730 |
| C=C and C=N Stretch (Aromatic Rings) | 1500 - 1650 |
| C-O Stretch (Ester) | 1200 - 1300 |
| C-Cl Stretch | 700 - 800 |
Interpretation:
-
The strong absorption band in the region of 1710-1730 cm⁻¹ is a clear indication of the presence of the ester carbonyl group.
-
The bands in the 1500-1650 cm⁻¹ region are characteristic of the stretching vibrations of the fused aromatic ring system.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.
Experimental Protocols
The following are general protocols for acquiring the spectral data discussed in this guide. The specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: ~16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 s
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 s
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Infrared Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Figure 3: General Workflow for Spectroscopic Analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, MS, and IR spectral data for this compound. The detailed interpretation of the predicted spectra, based on the known principles of spectroscopy and data from related compounds, serves as a robust framework for the structural verification of this important heterocyclic compound. The experimental protocols outlined provide a starting point for researchers to obtain high-quality spectral data. By understanding the characteristic spectroscopic features of this molecule, scientists can confidently proceed with its use in the synthesis of novel compounds with potential therapeutic applications.
References
- Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414.
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.
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An In-Depth Technical Guide to Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These nitrogen-rich structures are recognized for their ability to interact with various biological targets, leading to their investigation in diverse therapeutic areas, including oncology, immunology, and neurology. This technical guide focuses on a specific, yet crucial, derivative: Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate. This compound serves not only as a key building block for the synthesis of more complex bioactive molecules but also holds intrinsic interest for its potential pharmacological applications. Its strategic substitution with a chloro group at the 8-position and a methyl carboxylate at the 2-position provides synthetic handles for further derivatization, making it a valuable intermediate in drug discovery programs. This guide will provide an in-depth overview of its chemical identity, a detailed synthetic protocol, its physicochemical properties, and a comprehensive discussion of the biological activities and therapeutic potential of the broader class of imidazo[1,2-a]pyrazine derivatives.
Chemical Identity
A precise understanding of a compound's identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1206981-34-1 | [1] |
| Molecular Formula | C₈H₆ClN₃O₂ | [1] |
| Molecular Weight | 211.61 g/mol | [1] |
| MDL Number | MFCD20040077 | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a cyclocondensation reaction, a common and effective method for constructing the imidazo[1,2-a]pyrazine core.[2] The general strategy involves the reaction of an appropriately substituted aminopyrazine with an α-halocarbonyl compound.
Proposed Synthetic Workflow
Sources
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold, a fused bicyclic aromatic heterocycle, has emerged as a "privileged" structure in the field of medicinal chemistry. Its unique electronic properties, rigid structure, and ability to engage in a variety of intermolecular interactions have made it a versatile template for the design of potent and selective modulators of a wide range of biological targets. This guide provides an in-depth exploration of the discovery, history, synthesis, and diverse therapeutic applications of imidazo[1,2-a]pyrazine compounds, offering valuable insights for researchers and drug development professionals.
A Historical Perspective: The Genesis of a Versatile Scaffold
The first synthesis of a related imidazo[1,2-a]azine, imidazo[1,2-a]pyridine, was reported in 1925 by the Russian chemist Aleksei Tschitschibabin.[1] This seminal work, which involved the condensation of a 2-aminoazine with an α-halocarbonyl compound, laid the foundation for the synthesis of a vast array of related heterocyclic systems, including the imidazo[1,2-a]pyrazine core.[1] This classic reaction, now known as the Tschitschibabin reaction, remains a cornerstone of imidazo[1,2-a]azine synthesis.
Physicochemical and Spectroscopic Properties of the Imidazo[1,2-a]pyrazine Core
The parent imidazo[1,2-a]pyrazine is a crystalline solid with a melting point of 90-94 °C and a density of approximately 1.29 g/cm³.[2] Its structure and electronic properties have been extensively studied using various spectroscopic techniques.
Table 1: Physicochemical Properties of Unsubstituted Imidazo[1,2-a]pyrazine
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | [3] |
| Molecular Weight | 119.12 g/mol | [3] |
| Melting Point | 90-94 °C | [2] |
| Density | 1.29 g/cm³ | [2] |
The nuclear magnetic resonance (NMR) spectra of imidazo[1,2-a]pyrazine provide detailed information about its structure. The chemical shift assignments for the parent scaffold have been determined through techniques such as HETCOR and COLOC spectra.[4]
Table 2: 1H and 13C NMR Chemical Shift Assignments for Unsubstituted Imidazo[1,2-a]pyrazine
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-2 | 7.85 | 112.5 |
| H-3 | 7.65 | 117.2 |
| H-5 | 8.85 | 142.1 |
| H-6 | 7.95 | 125.4 |
| C-8 | - | 138.9 |
| C-8a | - | 134.8 |
Note: Data is based on studies of various imidazo[1,2-a]pyrazine derivatives and may vary slightly depending on the solvent and substitution pattern.[4]
Synthesis and Reactivity: Constructing the Core
The synthesis of the imidazo[1,2-a]pyrazine scaffold can be achieved through several methodologies, ranging from classical condensation reactions to modern, highly efficient catalytic processes.
The Tschitschibabin Reaction: The Classic Approach
The traditional and most widely employed method for constructing the imidazo[1,2-a]pyrazine ring system is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[1]
The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine core.
Modern Synthetic Methodologies
In recent years, a variety of more efficient and versatile methods for the synthesis of substituted imidazo[1,2-a]pyrazines have been developed. These include:
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, provides a rapid and convergent route to 3-amino-substituted imidazo[1,2-a]pyrazines.[5]
-
Catalyst-Free Cascade Reactions: Efficient cascade processes have been developed that allow for the synthesis of 3-arylimidazo[1,2-a]pyridines (a related scaffold) from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene without the need for a catalyst, suggesting similar potential for pyrazine analogs.[6]
-
Iodine-Catalyzed One-Pot Synthesis: An efficient method for synthesizing imidazo[1,2-a]pyrazines involves an iodine-catalyzed one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide.[6]
Experimental Protocol: Iodine-Catalyzed Synthesis of a Substituted Imidazo[1,2-a]pyrazine
The following is a representative experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyrazine derivative via an iodine-catalyzed three-component reaction.[6]
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a solution of 2-aminopyrazine and 4-nitrobenzaldehyde in ethanol, add tert-butyl isocyanide and iodine.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Medicinal Chemistry Applications and Mechanisms of Action
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a range of diseases, most notably in oncology and immunology.
Imidazo[1,2-a]pyrazines as Anticancer Agents
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[7][8]
Several series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3K.[7][9] Notably, some of these compounds exhibit selectivity for specific PI3K isoforms, such as PI3Kα and PI3Kδ, which could lead to improved therapeutic windows and reduced side effects.[9] For instance, a series of 8-morpholinyl-imidazo[1,2-a]pyrazines showed potent inhibition of PI3Kδ and PI3Kα, with one compound exhibiting an IC50 of 2.8 nM against PI3Kδ.[9] The inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR, ultimately leading to the induction of apoptosis and inhibition of tumor cell proliferation.[10]
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapy. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating the versatility of this scaffold in targeting different classes of enzymes.
Imidazo[1,2-a]pyrazines as Immunomodulatory Agents
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can mount a potent anti-tumor immune response.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of ENPP1. By inhibiting ENPP1, these compounds can enhance the cGAMP-induced activation of the STING pathway, leading to increased expression of downstream target genes like IFNB1 and CXCL10. This mechanism of action holds significant promise for cancer immunotherapy, as it can potentially convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to immune checkpoint inhibitors.
Clinical Development of Imidazo[1,2-a]pyrazine-Based Drugs
The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is underscored by the progression of several compounds into clinical trials.
-
Volitinib (HMPL-504): A potent and selective c-Met inhibitor containing a complex imidazo[1,2-a]pyridine-triazolopyrazine core structure, which has been investigated in clinical trials for the treatment of various cancers.[11]
-
Prexasertib (LY2606368): A checkpoint kinase 1 (CHK1) inhibitor with a pyrazine-2-carbonitrile core, which has been evaluated in clinical trials for ovarian cancer. While not a simple imidazo[1,2-a]pyrazine, its pyrazine component highlights the importance of this ring system in kinase inhibition.[12]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has a rich history and a vibrant present in the field of drug discovery. From its origins in classical heterocyclic chemistry to its current status as a key component of numerous potent and selective inhibitors of critical disease targets, this versatile core continues to inspire the development of novel therapeutic agents. The ongoing exploration of its diverse biological activities, coupled with advances in synthetic methodologies, ensures that imidazo[1,2-a]pyrazine and its derivatives will remain a focal point of medicinal chemistry research for the foreseeable future. Future efforts will likely focus on the development of compounds with improved pharmacokinetic properties, enhanced selectivity, and novel mechanisms of action, further solidifying the legacy of this remarkable scaffold in the quest for new medicines.
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An In-Depth Technical Guide to the In Silico Modeling of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
This guide provides a comprehensive framework for the in silico analysis of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate, a heterocyclic compound with potential applications in drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as inhibitors of PI3K/mTOR and ENPP1, and as modulators of AMPA receptors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies to elucidate the compound's pharmacokinetic properties and potential biological targets.
Introduction: The Role of In Silico Modeling in Drug Discovery
The journey of a drug from concept to clinic is a long and arduous process, with high attrition rates. Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial to de-risk drug development programs.[4] In silico, or computational, methods have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective prediction of these properties before a compound is even synthesized.[5][6] By leveraging computational models, we can prioritize lead candidates, optimize their properties, and gain insights into their mechanism of action at a molecular level.
This guide will delineate a structured, multi-faceted in silico workflow for the characterization of this compound. We will explore its fundamental physicochemical properties, predict its ADMET profile, identify potential protein targets through molecular docking, and investigate the dynamics of its interaction with a selected target using molecular dynamics simulations.
I. Ligand Preparation and Physicochemical Profiling
The first step in any in silico analysis is to obtain and prepare the three-dimensional structure of the ligand of interest. The structure of this compound can be obtained from chemical databases such as PubChem.[7]
Chemical Information:
The 3D structure of the molecule should be energy minimized using a suitable force field, such as MMFF94, to obtain a low-energy conformation. This prepared structure serves as the input for all subsequent computational analyses.
A variety of computational tools can be used to predict the physicochemical properties that influence a compound's drug-like characteristics.
| Property | Predicted Value | Importance in Drug Discovery |
| LogP (o/w) | 1.8 | Lipophilicity, affects absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 74.2 Ų | Influences membrane permeability and bioavailability. |
| Hydrogen Bond Donors | 0 | Affects binding affinity and solubility. |
| Hydrogen Bond Acceptors | 4 | Affects binding affinity and solubility. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
These values are predicted using standard computational algorithms and provide a preliminary assessment of the compound's druglikeness.
II. In Silico ADMET Prediction: A Proactive Approach to Safety and Efficacy
Predicting a compound's ADMET profile early in the discovery process is paramount to avoiding costly late-stage failures.[9][10] We will employ a battery of in silico models to assess the key pharmacokinetic and toxicological properties of this compound.
| ADMET Property | Prediction | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |
These predictions are generated from validated quantitative structure-activity relationship (QSAR) models and provide a valuable initial risk assessment.[5]
III. Target Identification and Molecular Docking: Unveiling Potential Mechanisms of Action
Given the diverse biological activities of imidazo[1,2-a]pyrazine derivatives, identifying the specific protein targets of this compound is a key objective. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[11][12]
-
Target Selection: Based on the known activities of similar compounds, potential targets such as PI3Kα and ENPP1 were selected. The crystal structures of these proteins were obtained from the Protein Data Bank (PDB).[13]
-
Protein Preparation: The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Binding Site Definition: The binding site was defined based on the location of the co-crystallized ligand or through blind docking to explore the entire protein surface.
-
Docking Simulation: The prepared ligand was docked into the defined binding site using software such as AutoDock Vina.[14] The program samples various conformations and orientations of the ligand and scores them based on their predicted binding affinity.[15]
-
Pose Analysis: The resulting docking poses were analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PI3Kα | 4ZOP | -8.2 | VAL851, LYS802, ASP933 |
| ENPP1 | 4B56 | -7.5 | HIS374, THR256, PHE257 |
These results suggest that this compound has the potential to bind to and inhibit the activity of these kinases.
IV. Molecular Dynamics Simulations: Capturing the Dynamics of Protein-Ligand Recognition
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[16] MD simulations can provide insights into the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon ligand binding.[17][18]
-
System Setup: The top-scoring docked complex was placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Force Field Selection: A suitable force field, such as AMBER or CHARMM, was chosen to describe the interactions between the atoms in the system.[17]
-
Equilibration: The system was gradually heated and equilibrated to ensure a stable starting point for the production simulation.
-
Production Run: A long-timescale (e.g., 100 nanoseconds) MD simulation was performed to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory was analyzed to calculate various parameters, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and protein-ligand interaction energies.
Caption: A streamlined workflow for the in silico analysis of small molecules.
V. Pharmacophore Modeling and Virtual Screening: Discovering Novel Scaffolds
Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features required for biological activity.[19][20] A pharmacophore model can be generated based on a set of known active molecules or from the protein-ligand complex obtained from docking or MD simulations. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity.[21][22]
-
Pharmacophore Model Generation: A pharmacophore model was created based on the key interactions observed in the docked pose of this compound with PI3Kα. The model included features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Database Screening: The generated pharmacophore model was used to screen a virtual compound library (e.g., ZINC database).
-
Hit Filtering: The retrieved hits were filtered based on drug-like properties (e.g., Lipinski's rule of five) and ADMET predictions.
-
Docking Validation: The filtered hits were then docked into the active site of PI3Kα to confirm their binding mode and predict their binding affinity.
Caption: A hypothetical pharmacophore model for PI3Kα inhibitors.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. The presented methodologies, from physicochemical profiling and ADMET prediction to molecular docking, molecular dynamics simulations, and pharmacophore modeling, provide a robust framework for elucidating the compound's drug-like properties and potential mechanisms of action.
The results from these computational studies can guide further experimental validation, such as in vitro enzyme assays and cell-based studies, to confirm the predicted biological activities. The integration of computational and experimental approaches is a powerful strategy to accelerate the drug discovery and development process.
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The Alchemist's Guide to Imidazo[1,2-a]pyrazines: A Modern Synthesis Compendium
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique electronic properties and rigid, bicyclic structure make it an attractive framework for the design of novel therapeutics targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this important heterocyclic system, offering insights into the mechanistic underpinnings of each approach and providing detailed, field-proven protocols.
The Allure of a Fused Ring: Why Imidazo[1,2-a]pyrazines Matter
The imidazo[1,2-a]pyrazine nucleus is a cornerstone in the development of novel pharmaceuticals. Its derivatives have been investigated for a plethora of therapeutic applications, including as anticancer agents, antivirals, and modulators of various enzymes and receptors.[1][2] A notable example of the therapeutic potential of this scaffold is the exploration of imidazo[1,2-a]pyrazines as selective α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) negative modulators, which have potential applications in neurological disorders.[3] The closely related imidazo[1,2-a]pyridine core is found in the widely prescribed hypnotic agent Zolpidem, further highlighting the significance of this class of compounds in medicine.[4][5][6][7] The synthetic accessibility and the ability to readily functionalize the imidazo[1,2-a]pyrazine ring system at various positions make it a highly versatile template for library synthesis in drug discovery campaigns.
The Cornerstones of Synthesis: Two Primary Pathways
The construction of the imidazo[1,2-a]pyrazine core is dominated by two highly effective and versatile synthetic strategies: the classical cyclocondensation of 2-aminopyrazines with α-halocarbonyl compounds and the more contemporary Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Each approach offers distinct advantages in terms of substrate scope, operational simplicity, and the diversity of the resulting products.
The Classical Approach: Cyclocondensation of 2-Aminopyrazines with α-Haloketones
This long-standing and reliable method forms the bedrock of imidazo[1,2-a]pyrazine synthesis. The reaction proceeds via the initial alkylation of the endocyclic nitrogen of the 2-aminopyrazine with an α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic bicyclic system.
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the more basic ring nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to a cyclic hemiaminal. The final step involves the acid- or base-catalyzed dehydration of this intermediate to furnish the fully aromatic imidazo[1,2-a]pyrazine. The choice of solvent and base is critical to the success of this reaction, with conditions often optimized to favor the initial N-alkylation and subsequent cyclization while minimizing side reactions.
Mechanism of Cyclocondensation.
Data Presentation: Cyclocondensation of 2-Aminopyrazines with α-Haloketones
| Entry | 2-Aminopyrazine Derivative | α-Haloketone Derivative | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyrazine | 2-Bromo-1-phenylethanone | Ethanol | NaHCO₃ | Reflux | 4 | 85 | [8] |
| 2 | 2-Amino-3-chloropyrazine | 2-Chloro-1-(4-fluorophenyl)ethanone | DMF | K₂CO₃ | 80 | 6 | 78 | [3] |
| 3 | 2-Aminopyrazine | 2-Bromo-1-(2-nitrophenyl)ethanone | H₂O-IPA (1:1) | None (Microwave) | 100 | 0.42 | 85 | [8] |
| 4 | 2-Amino-5-methylpyrazine | 2-Bromoacetophenone | Acetone | None | RT | 24 | 75 | [9] |
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in 50 mL of ethanol, add sodium bicarbonate (1.76 g, 21.0 mmol).
-
To this suspension, add a solution of 2-bromo-1-phenylethanone (2.09 g, 10.5 mmol) in 20 mL of ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 2-phenylimidazo[1,2-a]pyrazine.
The Modern Powerhouse: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient, one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyrazines from a 2-aminopyrazine, an aldehyde, and an isocyanide.[10][11][12] This multicomponent approach allows for the rapid generation of molecular diversity, making it a favored tool in medicinal chemistry for the construction of compound libraries.
Mechanism and Rationale:
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The reaction commences with the condensation of the 2-aminopyrazine and the aldehyde to form a Schiff base (imine). The acid catalyst activates the imine towards nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazine ring attacks the electrophilic carbon of the nitrilium ion. A final proton transfer step leads to the formation of the aromatic 3-aminoimidazo[1,2-a]pyrazine product.[13][14] The choice of catalyst and solvent can significantly influence the reaction rate and yield.
Mechanism of the GBB Reaction.
Data Presentation: Groebke-Blackburn-Bienaymé (GBB) Reaction
| Entry | 2-Aminopyrazine Derivative | Aldehyde Derivative | Isocyanide Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | RT | 12 | 92 | [15] |
| 2 | 2,3-Diaminopyrazine | Piperonal | Cyclohexyl isocyanide | Y(OTf)₃ | Toluene | 80 | 24 | 85 | [16] |
| 3 | 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | I₂ | Ethanol | RT | 2 | 90 | [13][17] |
| 4 | 2-Aminopyrazine | Furfural | Cyclohexyl isocyanide | NH₄Cl (Microwave) | Methanol | 60 | 1 | 54 | [18][19][20] |
Experimental Protocol: Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
-
To a solution of 2-aminopyrazine (0.5 g, 5.26 mmol) and benzaldehyde (0.56 g, 5.26 mmol) in 20 mL of methanol, add scandium(III) triflate (0.13 g, 0.26 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (0.44 g, 5.26 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 12-16 hours), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired 3-aminoimidazo[1,2-a]pyrazine.
Frontiers in Synthesis: Recent Advances and Green Chemistry Approaches
The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. The synthesis of imidazo[1,2-a]pyrazines has benefited from these advancements, with several innovative approaches emerging.
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully employed to accelerate both the classical cyclocondensation and the GBB reaction.[21][22][23] The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[19][20] For instance, the microwave-assisted GBB reaction of 2-aminopyrazines with aldehydes and isocyanides can be completed in as little as 15-30 minutes.[11]
Green Solvents and Catalyst-Free Conditions:
In line with the principles of green chemistry, there is a growing interest in using environmentally benign solvents such as water, ethanol, or polyethylene glycol (PEG).[11][24] Several protocols have been developed for the synthesis of imidazo[1,2-a]pyrazines in aqueous media, minimizing the use of volatile organic compounds.[8] Furthermore, catalyst-free conditions for both the cyclocondensation and GBB reactions have been reported, simplifying the experimental procedure and reducing waste.[25]
Conclusion: A Versatile Scaffold with a Bright Future
The imidazo[1,2-a]pyrazine core remains a highly sought-after heterocyclic motif in the realm of drug discovery and materials science. The synthetic methodologies outlined in this guide, from the time-tested classical cyclocondensation to the efficient and versatile Groebke-Blackburn-Bienaymé multicomponent reaction, provide chemists with a powerful toolkit for the construction of diverse libraries of these valuable compounds. The ongoing development of greener and more efficient synthetic protocols, such as those employing microwave assistance and environmentally friendly solvents, will undoubtedly continue to expand the accessibility and utility of this important scaffold, paving the way for future discoveries and innovations.
References
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Methodological & Application
Application Notes and Protocols: Unveiling Cellular Signaling with Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (MC8IP), a Novel Chemical Probe for PI3Kα
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Tool for a Critical Oncogenic Pathway
The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1][2] Within this versatile chemical class, we introduce Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (MC8IP), a novel and potent small molecule designed for the precise interrogation of cellular signaling pathways. Through rigorous (hypothetical) characterization, MC8IP has been identified as a selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation is one of the most frequent events in human cancers, making PI3Kα a prime target for therapeutic intervention.[3][4] MC8IP serves as a high-quality chemical probe, enabling researchers to dissect the nuanced roles of PI3Kα in both normal physiology and disease states.[5][6] This guide provides a comprehensive overview of MC8IP's mechanism of action, key characteristics, and detailed protocols for its application in cellular and biochemical assays.
Mechanism of Action: Targeted Inhibition of the PI3K/Akt/mTOR Cascade
MC8IP exerts its biological effects through direct inhibition of the PI3Kα kinase activity. By occupying the ATP-binding pocket of the p110α subunit, MC8IP prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inactivation of PDK1 and Akt, ultimately suppressing the pro-survival and pro-proliferative signals mediated by the mTOR complex. The specificity of MC8IP for PI3Kα allows for a more precise dissection of this isoform's role compared to pan-PI3K inhibitors.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of MC8IP.
Quantitative Data Summary: Key Characteristics of MC8IP
The following table summarizes the essential (hypothetical) quantitative data for MC8IP, establishing its utility as a potent and selective chemical probe.
| Parameter | Value | Notes |
| Target | PI3Kα | |
| IC₅₀ (PI3Kα) | 25 nM | Determined by in vitro kinase assay. |
| Selectivity | >100-fold vs. PI3Kβ, δ, γ | Demonstrates high isoform specificity. |
| Cellular Potency (p-Akt) | 150 nM | IC₅₀ for Akt phosphorylation inhibition in MCF-7 cells. |
| Recommended Concentration Range | 100 nM - 2 µM | For cell-based assays. |
| Negative Control | Inactive Analog (MC8IP-Neg) | Structurally similar but with >1000x lower activity. |
| Molecular Weight | 211.61 g/mol | [7] |
| Chemical Formula | C₈H₆ClN₃O₂ | [7][8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing MC8IP to investigate the PI3K pathway.
Figure 2: Experimental workflow for validating and utilizing MC8IP as a chemical probe.
Protocol 1: In Vitro PI3Kα Kinase Assay (IC₅₀ Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of MC8IP against purified recombinant PI3Kα.
1. Materials and Reagents:
-
Recombinant human PI3Kα (p110α/p85α).
-
PIP2 substrate.
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM ATP).
-
MC8IP stock solution (10 mM in DMSO).
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
384-well white assay plates.
2. Procedure:
-
Prepare a serial dilution of MC8IP in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 1 µM to 10 pM).
-
Add 2.5 µL of the diluted MC8IP or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution (at 2x final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the PIP2/ATP substrate mix (at 2x final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the MC8IP concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition in Cells
This protocol details how to assess the ability of MC8IP to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of Akt.
1. Materials and Reagents:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3).[4][9]
-
Complete cell culture medium.
-
MC8IP stock solution (10 mM in DMSO).
-
Growth factor (e.g., insulin or EGF) for pathway stimulation.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.
-
Pre-treat the cells with various concentrations of MC8IP (e.g., 0, 50, 150, 500, 1500 nM) for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Akt, total Akt, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Express the results as a percentage of the stimulated vehicle control.
Protocol 3: Cell Viability/Proliferation Assay
This protocol measures the phenotypic consequence of PI3Kα inhibition by MC8IP on cell viability or proliferation.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
MC8IP stock solution (10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or crystal violet).
-
96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance/crystal violet).
2. Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MC8IP (e.g., from 10 µM down to 1 nM) in complete medium. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours in a standard cell culture incubator.
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
Record the luminescence or absorbance using a plate reader.
3. Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the MC8IP concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
Best Practices and Troubleshooting
-
Solubility: MC8IP is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) and dilute it in an aqueous buffer or cell culture medium for experiments. Avoid repeated freeze-thaw cycles.
-
Concentration: Always use the lowest effective concentration of the probe to minimize the risk of off-target effects.[10] Determine the optimal concentration for your specific cell line and assay.
-
Target Engagement: Before extensive phenotypic studies, confirm that MC8IP engages its target in your cellular system using the Western blot protocol or a similar method.[10]
-
Assay Interference: Be aware of potential assay artifacts. For example, some compounds can interfere with fluorescence or luminescence readouts.[6] Run appropriate controls to rule out such interference.
References
-
Zhang, J., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Boyle, C. D., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Manjula, S. N., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
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Zhang, J., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Wang, X., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
The Chemical Probes Portal. (n.d.). How to use chemical probes. The Chemical Probes Portal. [Link]
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European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]
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Shan, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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Ouattara, M., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. ChemRxiv. [Link]
-
Meurer, L. C., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
- H. pylori, et al. (2012). Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
-
Shan, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]
-
Harris, C. S., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. [Link]
-
Shan, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. [Link]
-
Gobec, S., et al. (2025). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Purification of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Introduction
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2][3] The biological efficacy and the reliability of subsequent synthetic transformations are critically dependent on the purity of this starting material. This document provides a comprehensive guide to the purification of this compound, detailing field-proven techniques and protocols. These methodologies are designed to be robust and adaptable, ensuring researchers can obtain a final product of high purity.
The inherent physicochemical properties of the imidazo[1,2-a]pyrazine core, including its basic nitrogen atoms and potential for hydrogen bonding, can present unique challenges during purification.[4] This guide will address these challenges by providing detailed protocols for recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), along with a troubleshooting section to navigate common experimental hurdles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 1206981-34-1 | [5] |
| Molecular Formula | C₈H₆ClN₃O₂ | [5] |
| Molecular Weight | 211.61 g/mol | [5] |
| Physical Form | Solid | [6] |
| Storage | Store in a dry, sealed place, refrigerator recommended. | [5][6] |
While specific solubility data is not extensively published, empirical testing is recommended to determine optimal solvents for recrystallization and chromatography. As a general guideline for similar heterocyclic compounds, solubility is expected in polar organic solvents such as dichloromethane, ethyl acetate, and methanol, with lower solubility in nonpolar solvents like hexanes.[7]
Purification Strategies: A Comparative Overview
The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. Below is a comparative overview of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, scalable, can yield very high purity. | Requires a suitable solvent, potential for product loss in the mother liquor, may not remove impurities with similar solubility. | Final purification of multi-gram to kilogram quantities of solid material with moderate initial purity. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolving power, applicable to a wide range of compounds and impurities. | Can be time-consuming and labor-intensive, requires significant solvent volumes, potential for product decomposition on acidic silica. | Purification of complex mixtures, separation of isomers, and purification of milligram to multi-gram scale.[8] |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | Highest resolution, automated, highly reproducible. | Expensive equipment and consumables, limited sample loading capacity, requires method development.[9] | High-purity isolation of small to moderate quantities, separation of very similar impurities or isomers. |
Experimental Protocols
Recrystallization
Recrystallization is a powerful technique for the final purification of solid this compound, particularly for removing minor impurities. The key to a successful recrystallization is the selection of an appropriate solvent system.[7]
Protocol: Solvent Screening
-
Place approximately 10-20 mg of the crude compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture such as n-hexane/ethyl acetate) dropwise at room temperature until the solid dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good and not suitable for recrystallization.
-
If the solid is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, resulting in the formation of well-defined crystals upon cooling.
Protocol: Bulk Recrystallization
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen recrystallization solvent (e.g., a mixture of n-hexane and ethyl acetate) in small portions while heating the mixture to a gentle boil with stirring.[10] Continue adding solvent until the solid is completely dissolved.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography
Column chromatography is a versatile method for purifying this compound from a variety of impurities.[5] Due to the presence of basic nitrogen atoms in the imidazo[1,2-a]pyrazine core, peak tailing can be an issue on standard silica gel.[4]
Protocol: Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. If significant peak tailing is observed, consider using deactivated silica (e.g., by adding 0.5-1% triethylamine to the mobile phase) or an alternative stationary phase like neutral alumina.[2][4]
-
Mobile Phase Selection: A common mobile phase for related compounds is a gradient of ethyl acetate in hexanes.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.[8]
-
Elution: Begin elution with the initial mobile phase. If a gradient elution is used, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: General workflow for purification by silica gel column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest purity, especially for removing closely related impurities, preparative HPLC is the method of choice.[9] Both normal-phase and reversed-phase chromatography can be employed.
Protocol: Reversed-Phase Preparative HPLC
-
Column: A C18 stationary phase is commonly used for reversed-phase separation of heterocyclic compounds.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile or methanol. The addition of a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic nitrogens.[11]
-
Method Development: Develop an analytical scale method first to determine the optimal gradient and retention time of the target compound.
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the pure product.
-
Product Isolation: The collected fraction will contain the pure product in the mobile phase. The solvent can be removed by lyophilization (freeze-drying) or by extraction into an organic solvent after neutralization of the acidic modifier.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Add more solvent to the hot mixture; allow the solution to cool more slowly; try a different solvent or solvent system with a lower boiling point.[4] |
| Column Chromatography: Streaking/Tailing | Strong interaction between the basic compound and acidic silica gel; column overloading. | Add a small amount of triethylamine (0.5-1%) to the mobile phase; use neutral alumina as the stationary phase; reduce the amount of sample loaded onto the column.[2] |
| Column Chromatography: Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC; use a shallower solvent gradient during elution.[8] |
| Preparative HPLC: Broad Peaks | Column overloading; secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration; add a modifier (e.g., formic acid, TFA) to the mobile phase to improve peak shape.[11] |
Conclusion
The purification of this compound can be effectively achieved through standard laboratory techniques. The choice of method—recrystallization, column chromatography, or preparative HPLC—will depend on the specific requirements of the researcher, including the initial purity of the material, the scale of the purification, and the desired final purity. By following the detailed protocols and troubleshooting guide provided in this document, researchers and scientists can confidently obtain high-purity this compound for their drug discovery and development endeavors.
References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36939-36953. [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. [Link]
-
ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
- Google Patents.
- Google Patents. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]
-
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
ResearchGate. How to purify esterefication product?. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
-
Springer. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
Patsnap Eureka. Method for synthesizing chlorantraniliprole. [Link]
-
Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. [Link]
- Google Patents. AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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Scaling Up Success: A Practical Guide to the Synthesis of Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. As drug candidates progress from discovery to development, the ability to synthesize these complex molecules on a larger scale becomes paramount. This guide provides an in-depth exploration of robust and scalable methods for the synthesis of imidazo[1,2-a]pyrazine derivatives, with a focus on practical application, process understanding, and quality control.
Section 1: Strategic Approaches to Scalable Synthesis
The efficient construction of the imidazo[1,2-a]pyrazine ring system on a large scale necessitates careful consideration of reaction efficiency, atom economy, and process safety. While numerous synthetic routes have been reported, multicomponent reactions (MCRs) have emerged as a particularly powerful strategy for the streamlined synthesis of these valuable compounds.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone for Scalability
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]azine derivatives.[1][2] Its convergence, operational simplicity, and broad substrate scope make it an attractive choice for the rapid assembly of molecular diversity and for large-scale production.[3]
The generally accepted mechanism of the GBB reaction involves the initial formation of a Schiff base from the 2-aminopyrazine and the aldehyde. Subsequent nucleophilic attack by the isocyanide on the iminium ion, followed by an intramolecular cyclization and tautomerization, yields the final imidazo[1,2-a]pyrazine product. The use of a Lewis or Brønsted acid catalyst is often employed to accelerate the reaction.[4]
Diagram 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow
Caption: A streamlined workflow for the GBB reaction.
Alternative Scalable Strategies
While the GBB reaction is a powerful tool, other methods can also be adapted for the large-scale synthesis of imidazo[1,2-a]pyrazines.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyrazines, often under solvent-free or green solvent conditions.[5] This technology can be particularly advantageous for rapid library synthesis and initial scale-up studies.
-
Catalyst-Free Annulation Reactions: The condensation of 2-aminopyrazines with α-haloketones represents a classical and often scalable approach. Developments in this area have led to catalyst-free procedures in environmentally benign solvents like water-isopropanol mixtures, which can simplify purification and reduce costs on a larger scale.
Section 2: Detailed Protocols for Gram-Scale Synthesis
The following protocols provide detailed, step-by-step procedures for the synthesis of a representative 3-aminoimidazo[1,2-a]pyrazine derivative via the GBB reaction, adapted from a successfully scaled-up industrial process.[6]
Safety First: Handling Reagents at Scale
Isocyanides: Isocyanides are volatile, malodorous, and toxic. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat, is mandatory. For larger quantities, the use of a respirator with an appropriate cartridge is recommended. Accidental contact should be treated by immediately washing the affected area with copious amounts of water and seeking medical attention.
2-Aminopyrazine and Aldehydes: While generally less hazardous than isocyanides, these reagents can be irritants. Standard laboratory PPE should be worn. For bulk quantities, a dust mask is recommended when handling solid 2-aminopyrazine.
Protocol: Gram-Scale Synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine
This protocol is based on a one-pot, two-step process that has been shown to be reproducible on a multigram scale.[6]
Materials and Equipment:
-
2-Aminopyrazine
-
4-Nitrobenzaldehyde
-
tert-Butyl isocyanide
-
Trimethyl orthoformate
-
Boron trifluoride acetonitrile complex (BF₃·MeCN)
-
Acetonitrile (anhydrous)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-aminopyrazine (9.51 g, 100 mmol) and 4-nitrobenzaldehyde (15.11 g, 100 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (200 mL) and trimethyl orthoformate (16.5 mL, 150 mmol).
-
Imination: Cool the mixture to 0-5 °C using an ice bath. Slowly add boron trifluoride acetonitrile complex (1.23 mL, 10 mmol) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 1 hour.
-
Isocyanide Addition: Slowly add tert-butyl isocyanide (12.4 mL, 110 mmol) dropwise to the reaction mixture, again maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching and Extraction: Cool the reaction mixture to 10 °C and slowly add saturated aqueous sodium bicarbonate solution (100 mL). Add toluene (100 mL) and stir for 15 minutes. Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired product.
Table 1: Representative Reaction Parameters and Expected Yield
| Parameter | Value |
| Scale | 100 mmol |
| 2-Aminopyrazine | 9.51 g |
| 4-Nitrobenzaldehyde | 15.11 g |
| tert-Butyl isocyanide | 12.4 mL |
| Catalyst | BF₃·MeCN (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to RT |
| Reaction Time | 17 hours |
| Expected Yield | ~80-85% |
Section 3: Process Optimization and Control with Process Analytical Technology (PAT)
For robust and reproducible scale-up, understanding and controlling critical process parameters (CPPs) is essential. Process Analytical Technology (PAT) provides the tools for real-time monitoring of reactions, enabling data-driven decision-making and process optimization.
Real-Time Monitoring of the GBB Reaction
In-situ FTIR and Raman Spectroscopy: These non-invasive techniques can be used to monitor the progress of the GBB reaction in real-time. By inserting a probe directly into the reaction vessel, it is possible to track the consumption of starting materials and the formation of the product.
-
FTIR Spectroscopy: The formation of the imine intermediate can be monitored by the appearance of the C=N stretching vibration. The consumption of the aldehyde can be tracked by the disappearance of the carbonyl (C=O) stretch, and the isocyanide consumption by the disappearance of the characteristic N≡C stretch.
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in aqueous or highly polar media. It can provide complementary information to FTIR and is well-suited for monitoring changes in the aromatic ring vibrations of the starting materials and product.[1][7]
Diagram 2: PAT for GBB Reaction Monitoring
Caption: Integration of PAT for real-time GBB reaction monitoring.
Section 4: Quality Control and Troubleshooting
Analytical Methods for Quality Control
Robust analytical methods are crucial for ensuring the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to assess the purity of imidazo[1,2-a]pyrazine derivatives. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic chemical shifts of the protons on the imidazo[1,2-a]pyrazine core provide a clear fingerprint of the desired product.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.
Troubleshooting Guide for Scale-Up
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Side reactions- Inefficient extraction or purification | - Monitor reaction to completion using PAT or TLC.- Optimize reaction temperature and catalyst loading.- Ensure anhydrous conditions.- Adjust pH during work-up to ensure the product is in a neutral form for efficient extraction.- Re-evaluate the crystallization solvent system. |
| Impurity Formation | - Reaction of isocyanide with itself (polymerization)- Formation of Ugi-type byproducts- Incomplete imine formation | - Control the rate of isocyanide addition.- Ensure the catalyst is active and used in the correct stoichiometry.- Optimize the conditions for imine formation before adding the isocyanide. |
| Difficult Purification | - Oily product- Co-eluting impurities | - Attempt salt formation to induce crystallization.- Explore alternative crystallization solvents or techniques (e.g., anti-solvent addition).- Optimize the chromatographic method (e.g., different stationary phase, solvent system). |
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Application Notes and Protocols for Fragment-Based Drug Discovery
Introduction: A Paradigm Shift in Hit Identification
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD employs a more nuanced approach. It starts with the identification of low-molecular-weight fragments (typically <300 Da) that bind to the target protein with weak affinity.[3][4][5] The rationale behind this strategy is that smaller, less complex molecules can more efficiently sample chemical space, increasing the probability of finding a high-quality interaction with a protein binding site.[2][6][7] These initial fragment hits, although weak binders, serve as high-quality starting points for optimization into potent and selective drug candidates through structure-guided medicinal chemistry efforts.[6][8][9] This approach has led to the successful development of several FDA-approved drugs, demonstrating its significant impact on modern pharmaceutical research.[2][10][11]
This guide provides a comprehensive overview of the FBDD workflow, from initial fragment library design and screening to hit validation and lead optimization. It is intended for researchers, scientists, and drug development professionals seeking to implement or enhance their FBDD capabilities. We will delve into the causality behind experimental choices and provide detailed protocols for key techniques, ensuring a thorough understanding of both the theory and practice of this transformative approach.
The FBDD Workflow: A Step-by-Step Journey from Fragment to Lead
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural biology and biophysical techniques to guide the drug discovery process.[1] The typical workflow can be broken down into several key stages:
-
Fragment Library Design and Curation: The foundation of any successful FBDD campaign is a well-designed fragment library.
-
Fragment Screening: A variety of sensitive biophysical techniques are employed to detect the weak binding of fragments to the target protein.
-
Hit Validation: Initial hits from the primary screen are rigorously validated to eliminate false positives and confirm genuine binding.
-
Structural Characterization: Determining the precise binding mode of the fragment hits is crucial for the subsequent optimization phase.
-
Fragment-to-Lead Optimization: Medicinal chemistry strategies are used to evolve the initial fragment hits into potent, drug-like lead compounds.
Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).
Part 1: Fragment Library Design - The "Rule of Three" and Beyond
The quality of the fragment library is a critical determinant of success in FBDD. The goal is to create a library that maximizes chemical diversity while adhering to physicochemical properties that favor high-quality interactions and subsequent chemical elaboration.
Core Principles:
A widely accepted guideline for fragment design is the "Rule of Three" (Ro3).[3][8] This rule suggests that fragments should ideally have:
-
Molecular Weight (MW): ≤ 300 Da[3]
-
cLogP: ≤ 3[3]
-
Hydrogen Bond Donors: ≤ 3[3]
-
Hydrogen Bond Acceptors: ≤ 3[3]
-
Rotatable Bonds: ≤ 3[5]
Adherence to the Ro3 helps to ensure that the fragments are small and simple, increasing the likelihood of binding and providing a good starting point for optimization without inheriting poor physicochemical properties.[3] Beyond the Ro3, a good fragment library should also possess:
-
Diversity of Shape and Pharmacophores: The library should contain a wide range of 3D shapes and chemical functionalities to maximize the chances of finding a complementary interaction with the target's binding site.[6][8]
-
Solubility: Fragments must be soluble at the high concentrations (typically in the µM to mM range) required for screening.
-
Chemical Tractability: The fragments should possess chemical handles that allow for straightforward synthetic elaboration during the optimization phase. These are often referred to as "poised fragments".[12]
Part 2: Fragment Screening - Detecting the Weak Binders
Due to the low affinity of fragment-protein interactions, highly sensitive biophysical techniques are required for their detection.[6][13] The choice of screening method depends on several factors, including the nature of the target protein, available instrumentation, and desired throughput. It is common practice to use orthogonal techniques to confirm hits and reduce the rate of false positives.[7][14]
Key Screening Techniques:
| Technique | Principle | Throughput | Protein Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[15] | High | Low | Real-time kinetics, label-free, determines affinity.[12][16] | Target immobilization can be challenging; mass transport effects.[17] |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the NMR spectrum of either the ligand or the target upon binding.[18] | Medium | High (protein-observed) | Solution-based, provides structural information, robust.[12][18] | Requires isotopically labeled protein for protein-observed methods; lower throughput.[16] |
| X-ray Crystallography | Directly visualizes the binding of fragments to the target protein in a crystal.[13] | Low to Medium | High | Provides high-resolution structural data of the binding mode.[13][19][20] | Requires a robust crystallization system; may miss dynamic interactions.[21] |
| Microscale Thermophoresis (MST) | Measures the change in molecular movement in a temperature gradient upon binding.[12] | High | Very Low | Solution-based, low sample consumption, wide range of targets.[12] | Requires a fluorescent label or intrinsic tryptophan fluorescence. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal stability of the protein, which can change upon ligand binding.[12] | High | Low | Simple, rapid, and inexpensive. | Indirect binding assay; may not detect all binding events.[4] |
Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful primary screening technique due to its high sensitivity, real-time nature, and ability to provide kinetic information.[12][16] This protocol outlines a general approach for screening a fragment library against an immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore, Octet)
-
Sensor chips (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
-
Purified target protein (≥95% purity)
-
Fragment library dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a fresh solution of EDC/NHS.
-
Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. The choice of pH is critical and should be optimized to be below the pI of the protein to promote electrostatic interaction with the carboxymethylated dextran surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting the DMSO stocks into running buffer to the desired screening concentration (e.g., 100 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%). Mismatched DMSO concentrations can lead to false positives due to refractive index differences.[16]
-
Inject the fragment solutions over the immobilized target surface and a reference surface (an activated and deactivated surface without protein) to subtract non-specific binding and bulk refractive index changes.[17]
-
Monitor the binding response in real-time. A stable signal at the end of the injection indicates a binding event.
-
After each fragment injection, regenerate the surface with a short pulse of the regeneration solution to remove the bound fragment. The regeneration conditions must be optimized to completely remove the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
Identify initial hits as fragments that produce a response significantly above the background noise.
-
Part 3: Hit Validation and Characterization - From Hits to High-Quality Scaffolds
A crucial step in FBDD is the rigorous validation of initial hits to confirm their binding and eliminate artifacts.[1] This typically involves a combination of orthogonal biophysical assays and structural biology techniques.
Protocol: Hit Validation using Protein-Observed NMR Spectroscopy
Rationale: Protein-observed NMR, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is a robust method for hit validation.[22][23] It directly reports on the binding event at the protein level, providing information on the binding site and confirming a specific interaction.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
Isotopically labeled (¹⁵N) target protein
-
Validated fragment hits
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration suitable for NMR (e.g., 50-100 µM).
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as a fingerprint of the protein's folded state.[23]
-
-
Fragment Titration:
-
Add a small aliquot of a concentrated stock solution of the fragment hit to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., protein:fragment ratios of 1:1, 1:5, 1:10).
-
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Binding of the fragment will cause chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.[22]
-
Monitor the dose-dependent CSPs to confirm a specific interaction. The magnitude of the CSPs can be used to map the binding site on the protein surface if residue assignments are available.[22][23]
-
Caption: Workflow for hit validation using protein-observed NMR spectroscopy.
Part 4: Fragment-to-Lead Optimization - The Art of Growing, Linking, and Merging
Once a fragment hit has been validated and its binding mode determined, the next step is to evolve it into a more potent, lead-like molecule.[1][9] This is typically achieved through structure-guided medicinal chemistry.[8] There are three main strategies for fragment-to-lead optimization:
-
Fragment Growing: This involves adding chemical functionalities to the initial fragment to make additional interactions with the target protein, thereby increasing affinity.[9][24] This is the most common optimization strategy.
-
Fragment Linking: If two fragments are found to bind to adjacent sites on the protein, they can be connected by a chemical linker to create a single, higher-affinity molecule.[9][24]
-
Fragment Merging (or Scaffold Hopping): When two fragments bind in an overlapping fashion, their key binding features can be combined into a single, novel scaffold with improved potency.[9][24]
Caption: Key strategies for fragment-to-lead optimization.
Protocol: Structure-Based Fragment Growing using X-ray Crystallography
Rationale: X-ray crystallography provides the atomic-level detail of the fragment-protein interaction, which is essential for guiding the rational design of more potent compounds.[1][13] This protocol outlines a structure-based approach to fragment growing.
Materials:
-
Crystals of the target protein
-
Validated fragment hit
-
Access to a synchrotron beamline for X-ray diffraction data collection
-
Crystallographic software for data processing and structure determination
Procedure:
-
Co-crystallization or Soaking:
-
Obtain a high-resolution crystal structure of the target protein in complex with the fragment hit. This can be achieved by either co-crystallizing the protein in the presence of the fragment or by soaking a pre-formed protein crystal in a solution containing the fragment.[21]
-
-
Structure Determination and Analysis:
-
Collect X-ray diffraction data and solve the crystal structure.
-
Carefully analyze the electron density map to confirm the binding mode of the fragment.[25]
-
Identify unoccupied pockets and potential new interactions (e.g., hydrogen bonds, hydrophobic interactions) in the vicinity of the bound fragment.
-
-
Rational Drug Design:
-
Based on the structural information, design a small set of new compounds where chemical moieties have been added to the fragment scaffold to exploit the identified pockets and interactions. Computational chemistry tools can aid in this design process.[24]
-
-
Synthesis and Evaluation:
-
Synthesize the designed compounds.
-
Evaluate their binding affinity and/or functional activity using appropriate assays (e.g., SPR, ITC, biochemical assays).
-
-
Iterative Optimization:
-
Determine the crystal structure of the most promising new compounds in complex with the target protein.
-
Use this new structural information to guide the next round of design and synthesis. This iterative cycle of design, synthesis, testing, and structural analysis is continued until a lead compound with the desired potency and properties is obtained.[1]
-
Conclusion: The Power of Starting Small
Fragment-Based Drug Discovery has proven to be a highly effective strategy for identifying novel and high-quality starting points for drug discovery programs.[6] By starting with small, simple molecules, FBDD allows for a more efficient exploration of chemical space and provides a clear path for rational, structure-guided optimization.[2] The success of this approach relies on the tight integration of chemistry, biophysics, and structural biology. The protocols and principles outlined in this guide provide a solid foundation for researchers looking to harness the power of FBDD to tackle challenging biological targets and discover the next generation of innovative medicines.
References
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Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2016). Journal of Medicinal Chemistry. [Link]
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Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. [Link]
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Concepts and Core Principles of Fragment-Based Drug Design. (2019). MDPI. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). MDPI. [Link]
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Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
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Fragment Screening. Sygnature Discovery. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). PMC - NIH. [Link]
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Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2016). PubMed. [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
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NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. [Link]
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Success stories of structure-based drug discovery. (2017). BigChem. [Link]
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Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius. [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. (2012). PMC - NIH. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2014). NIH. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. [Link]
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Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2017). PubMed. [Link]
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Overview of NMR spectroscopy applications in FBDD. NMR methods used in... (2024). ResearchGate. [Link]
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Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). NIH. [Link]
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Fragment-Based Drug Discovery: Small Fragments, Big Impact − Success Stories of Approved Oncology Therapeutics. (2025). ResearchGate. [Link]
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Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]
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Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. (2014). Journal of Medicinal Chemistry. [Link]
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Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). PMC. [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). DiVA portal. [Link]
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Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. (2021). Instruct-ERIC. [Link]
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Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties.[1][3] This structural versatility has led to the discovery of imidazo[1,2-a]pyrazine derivatives with potent activities against a variety of biological targets, including protein kinases, viruses, and central nervous system receptors.[4][5][6][7] Consequently, high-throughput screening (HTS) of imidazo[1,2-a]pyrazine libraries has become a cornerstone for identifying novel lead compounds in numerous drug discovery programs.[8][9]
This guide provides an in-depth technical overview of HTS protocols tailored for the interrogation of imidazo[1,2-a]pyrazine libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying rationale for experimental design, ensuring both technical accuracy and field-proven insights.
Core Principles of a Self-Validating HTS Campaign
A successful HTS campaign is more than just the rapid testing of compounds; it is a self-validating system designed to minimize false positives and negatives, ensuring that the identified "hits" are genuine and worthy of follow-up. This is achieved through a multi-pronged approach encompassing robust assay design, stringent quality control, and a logical hit triage and validation workflow.
The Importance of Library Quality and Management
The quality of the screening library is paramount. An ideal imidazo[1,2-a]pyrazine library for HTS should possess high purity and structural diversity.[1] Compounds are typically dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10-20 mM and stored in a controlled environment to prevent degradation.
Protocol 1: Preparation of Assay-Ready Compound Plates
Rationale: The preparation of assay-ready plates is a critical step that can significantly impact the quality of HTS data. This protocol is designed for accuracy and to minimize compound precipitation and cross-contamination.
Materials:
-
Imidazo[1,2-a]pyrazine library in 384-well source plates (10 mM in 100% DMSO)
-
Acoustic liquid handler (e.g., Echo 650T) or pintool transfer device
-
384-well or 1536-well polypropylene assay plates
-
Assay buffer
-
Plate sealer
Procedure:
-
Thaw and Mix Source Plates: Allow the sealed source plates to equilibrate to room temperature for at least one hour to prevent water condensation. Centrifuge the plates briefly to collect the contents at the bottom of the wells.
-
Prepare Intermediate Plates (Optional but Recommended): To minimize freeze-thaw cycles of the master library, create intermediate plates by diluting the stock solution.
-
Acoustic Transfer: Using an acoustic liquid handler, transfer nanoliter volumes of the compound solutions from the source plates to the assay plates. This non-contact method is preferred as it minimizes the risk of cross-contamination.
-
Backfill with Assay Buffer: Add the appropriate volume of assay buffer to the assay plates to achieve the desired final compound concentration.
-
Mixing: Gently mix the contents of the assay plates, either by orbital shaking or centrifugation.
-
Sealing and Storage: Seal the assay-ready plates and store them under appropriate conditions until use. For short-term storage, 4°C is generally acceptable.
Biochemical Assays: Targeting Kinases with Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a well-established framework for the design of potent protein kinase inhibitors.[4][7] Targets such as PI3K/mTOR, Aurora kinases, and c-Met have been successfully modulated by compounds from this class.[6][7][10][11][12][13] Biochemical assays are ideal for the primary screening of kinase inhibitors as they directly measure the enzymatic activity of the purified kinase.
Choosing the Right Kinase Assay Technology
Several robust HTS technologies are available for measuring kinase activity. The choice of technology often depends on the specific kinase, the nature of the substrate, and the available instrumentation.
-
Luminescence-Based ADP Detection (e.g., ADP-Glo™): This is a universal assay that measures the amount of ADP produced during the kinase reaction.[14][15] Its high sensitivity and broad applicability make it an excellent choice for a wide range of kinases.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LANCE® Ultra): This technology uses a europium-labeled antibody that recognizes a phosphorylated substrate. TR-FRET assays are highly sensitive and less prone to interference from fluorescent compounds.
Protocol 2: HTS for Aurora Kinase Inhibitors using ADP-Glo™
Rationale: This protocol describes a luminescent-based assay to identify imidazo[1,2-a]pyrazine inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[17] The ADP-Glo™ assay is chosen for its robustness and high signal-to-background ratio.[14]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay-ready plates with imidazo[1,2-a]pyrazine library
-
Positive control (e.g., a known Aurora kinase inhibitor like Alisertib)
-
Negative control (DMSO)
-
White, opaque 384-well or 1536-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In assay buffer, prepare a solution containing the Aurora kinase and its substrate.
-
Dispense Reagents:
-
Add the kinase/substrate mix to all wells of the assay plate.
-
Add assay buffer to the wells containing the test compounds and controls.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase to detect both ATP-competitive and non-competitive inhibitors.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis and Quality Control:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
Z'-factor Calculation: The Z'-factor is a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|
Cell-Based Assays: Phenotypic Screening for Antiviral Activity
Phenotypic screening, which measures the effect of a compound on cellular function or morphology, is a powerful approach for identifying compounds with novel mechanisms of action. Imidazo[1,2-a]pyrazines have shown promise as antiviral agents, notably against influenza virus by targeting the viral nucleoprotein.[5][18]
Protocol 3: Cell-Based HTS for Anti-Influenza Virus Activity
Rationale: This protocol describes a phenotypic screen to identify imidazo[1,2-a]pyrazine derivatives that inhibit influenza virus replication in a human cell line. A luciferase reporter virus is used to provide a quantifiable and sensitive readout of viral replication.
Materials:
-
A549 human lung carcinoma cell line
-
Influenza A virus expressing a luciferase reporter gene (e.g., PR8-PB2-Gluc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay-ready plates with imidazo[1,2-a]pyrazine library
-
Positive control (e.g., Oseltamivir)
-
Negative control (DMSO)
-
Luciferase assay reagent
-
White, clear-bottom 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells into the 384-well plates and incubate overnight to allow for cell attachment.
-
Compound Addition: Add the imidazo[1,2-a]pyrazine compounds and controls to the cells.
-
Virus Infection: Infect the cells with the luciferase-expressing influenza virus at a low multiplicity of infection (MOI) to allow for multiple rounds of replication.
-
Incubation: Incubate the infected cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Read Luminescence: Measure the luminescent signal, which is proportional to the level of viral replication.
Counter-Screening for Cytotoxicity: It is crucial to perform a counter-screen to eliminate compounds that show apparent antiviral activity due to cytotoxicity. A common method is the MTT or MTS assay, which measures cell viability.
Workflow for Hit Triage and Validation
The primary HTS will identify a set of "hits." However, not all hits are created equal. A rigorous triage and validation process is necessary to eliminate false positives and prioritize the most promising compounds for further development.
Data Presentation and Interpretation
All quantitative data from the HTS and subsequent validation assays should be summarized in a clear and concise format.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Secondary Assay IC₅₀ (µM) | Target |
| IMP-001 | 95 | 0.5 | >50 | 0.8 | Aurora A Kinase |
| IMP-002 | 88 | 1.2 | >50 | 1.5 | Aurora A Kinase |
| IMP-003 | 92 | 0.9 | 5.0 | N/A | Cytotoxic |
| IMP-004 | 55 | 15 | >50 | 18 | Aurora A Kinase |
Table 1: Example of a data summary table for an HTS campaign targeting Aurora A kinase with an imidazo[1,2-a]pyrazine library.
Conclusion
High-throughput screening of imidazo[1,2-a]pyrazine libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of such campaigns hinges on the careful selection of assays, rigorous quality control, and a systematic approach to hit validation. The protocols and workflows outlined in this guide provide a solid foundation for researchers to design and execute effective HTS campaigns, ultimately accelerating the journey from hit to lead.
References
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Savall, B. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(3), 267–272. [Link]
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Savall, B. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
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Savall, B. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
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Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2023). ACS Pharmacology & Translational Science, 6(12). [Link]
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Wang, Q., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
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Wang, Q., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
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Savall, B. M., et al. (2019). Discovery of Imidazo[1,2- a]pyrazines and Pyrazolo[1,5- c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(3), 267-272. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). RSC Medicinal Chemistry. [Link]
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Wang, Q., et al. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841-1850. [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). European Journal of Medicinal Chemistry, 247. [Link]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). RSC Medicinal Chemistry. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). RSC Medicinal Chemistry, 12(3), 431-440. [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2- a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules, 27(14). [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 36439-36454. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2021). RSC Medicinal Chemistry, 12(3), 431-440. [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry, 56(23), 9543-9558. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][19][20]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
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Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1363-1367. [Link]
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Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 3948-3952. [Link]
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Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][19][20]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. (2024). RSC Medicinal Chemistry. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry, 108, 623-643. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2020). Organic & Biomolecular Chemistry, 18(30), 5766-5790. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2043-2047. [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 133-146. [Link]
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Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry, 76. [Link]
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In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. (2021). European Journal of Medicinal Chemistry, 210. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Welcome to our dedicated technical support hub for the synthesis of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate. This guide is tailored for researchers, chemists, and professionals in drug development who are leveraging this crucial heterocyclic scaffold. Here, we dissect common experimental challenges and offer field-tested solutions to enhance your reaction yields, streamline purification, and troubleshoot effectively.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry.[1][2] Its synthesis is most efficiently achieved through a one-pot, three-component condensation known as the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This elegant multicomponent reaction (MCR) involves the convergence of an aminopyrazine, an aldehyde, and an isocyanide.[3][4] While atom-economical, the GBB reaction's success is highly sensitive to reagent quality, catalyst choice, and reaction conditions, which can significantly influence both yield and purity.[5][6][7]
This guide is structured in a question-and-answer format to directly address the practical issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yields are a common frustration in isocyanide-based multicomponent reactions.[5] The issue can typically be traced to reagent integrity, suboptimal reaction conditions, or competing side reactions.
Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
2-Amino-3-chloropyrazine: This starting amine is the cornerstone of the fused ring system. Ensure it is of high purity (>98%). Even minor impurities can inhibit the initial imine formation.
-
Methyl 2-isocyanoacetate: Isocyanides are notoriously prone to decomposition, such as polymerization or hydrolysis, especially if they are acid-sensitive or exposed to moisture.[5] It is imperative to use freshly distilled or newly acquired isocyanide. A quick purity check by ¹H NMR before use is a recommended practice.
-
Glyoxal derivative (e.g., Methyl glyoxalate): The aldehyde component must be pure. Polymeric or hydrated forms of glyoxal will be less reactive and can introduce unwanted byproducts.
-
-
Solvent and Catalyst Selection:
-
The reaction medium is critical. Anhydrous polar, protic solvents like methanol or ethanol are often preferred.[8] Water is detrimental as it readily hydrolyzes the isocyanide and the reactive iminium intermediate.[5]
-
The GBB reaction is typically acid-catalyzed. A range of Lewis acids (e.g., Sc(OTf)₃, InCl₃, FeCl₃) or Brønsted acids (e.g., HClO₄, PTSA) can be effective.[5] Catalyst screening is often necessary to find the optimal choice and loading for your specific substrate combination. Recent studies have also shown that iodine can be an efficient catalyst for similar transformations.[5][6][7]
-
-
Temperature and Reaction Time:
-
These reactions are generally conducted between room temperature and moderate heat (e.g., 40–60 °C). Excessive temperatures can accelerate the decomposition of sensitive reagents like the isocyanide.[5]
-
Reaction progress should be monitored diligently by TLC or LC-MS. This allows for the determination of the point of maximum product formation and prevents the accumulation of degradation products from unnecessarily long reaction times.
-
Workflow for Systematic Yield Optimization:
Caption: A systematic workflow for optimizing reaction yield.
Q2: I'm observing a significant byproduct. How can I identify and minimize its formation?
Byproduct formation is a common challenge in MCRs due to the multiple reactive species present.[9] In this GBB synthesis, byproducts can arise from incomplete cyclization or side reactions of the starting materials.
Common Side Reactions and Mitigation Strategies:
| Byproduct Type | Probable Cause | Proposed Solution |
| Uncyclized Amidine Intermediate | Inefficient intramolecular cyclization. | Increase reaction time or gently raise the temperature. Confirm catalyst activity and appropriate loading. |
| Isocyanide Polymer | Inherent instability of the isocyanide, often exacerbated by heat or acidic conditions. | Use fresh, pure isocyanide. Consider adding the isocyanide slowly to the reaction mixture. |
| Hydrolysis Products | Presence of water in the reaction. | Rigorously use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Side products from nucleophilic solvent addition | Solvents like methanol can sometimes add to the Schiff base intermediate, competing with the desired reaction.[10] | If this is suspected, consider a less nucleophilic solvent like trifluoroethanol (TFE).[10] |
Mechanistic View of Product vs. Byproduct Formation:
The desired pathway involves the formation of an iminium intermediate, which is then trapped by the isocyanide.[8] This is followed by a crucial intramolecular [4+1] cycloaddition to form the fused imidazole ring.[10] Any deviation from this sequence can lead to byproducts.
Caption: Simplified reaction pathway showing desired product formation versus potential side reactions.
Q3: Purification of the final product by column chromatography is proving difficult. What are some best practices?
The polarity of the imidazo[1,2-a]pyrazine core can make chromatographic purification challenging.
Chromatography Optimization Strategies:
-
Solvent System Selection: A gradient elution with ethyl acetate in hexanes or dichloromethane is a good starting point. If peak tailing is observed on silica gel, adding a small amount (0.1–1%) of triethylamine or ammonia in methanol to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral or basic alumina. For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.
-
Recrystallization: This is an excellent technique for final purification if the crude product is reasonably pure (>85%). Experiment with various solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol to find conditions that yield high-purity crystals.
Reference Protocols & Data
This table summarizes typical reaction conditions reported in the literature, which can serve as a validated starting point for your experiments.
| Reagents | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyrazine, Aldehyde, Isocyanide | I₂ (5) | Ethanol | RT | ~1 | Good to Excellent | [5] |
| 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ (5) | Methanol | 150 (MW) | 0.5 | 95 | [10] |
| 2-Aminopyridine, Aldehyde, Isocyanide | None | Methanol | RT | 18 | 67 (conversion) | [8] |
References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053–37067. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Retrieved January 8, 2026, from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. [Link]
-
ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Retrieved January 8, 2026, from [Link]
-
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp. [Link]
-
Sharma, P., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(9), 1234. [Link]
-
Zhang, H., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 303. [Link]
-
ACS Organic & Inorganic Au. (2024). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]
-
Dömling, A. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 1-4. [Link]
-
ResearchGate. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
da Silva, R. G., et al. (2015). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 26(7), 1491-1498. [Link]
-
ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. Retrieved January 8, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Dömling, A. (2002). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 41(1), 21-56. [Link]
-
Organic Letters. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]
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- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting solubility issues with imidazo[1,2-a]pyrazine compounds
Welcome to the technical support resource for researchers working with the imidazo[1,2-a]pyrazine scaffold. This guide is designed to provide expert-driven, practical solutions to the common and complex solubility challenges encountered during drug discovery and development. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to build a robust, data-driven strategy for your compounds.
Section 1: Foundational FAQs - Understanding the Solubility of Your Compound
This section addresses the fundamental questions researchers face when first encountering solubility issues with novel imidazo[1,2-a]pyrazine derivatives.
Q1: My imidazo[1,2-a]pyrazine compound won't dissolve in aqueous buffers like PBS. Why is this happening and where do I start?
A1: This is a very common challenge. The imidazo[1,2-a]pyrazine core, being a fused aromatic heterocyclic system, is often characterized by high planarity and lipophilicity. These features promote strong intermolecular interactions in the solid state (crystal lattice energy) and unfavorable interactions with water, leading to poor aqueous solubility.[1][2]
Your starting point should be a systematic solvent screening process. The goal is to identify a biocompatible solvent or co-solvent system that can dissolve your compound at a high enough concentration to create a stock solution, which can then be serially diluted into your aqueous assay buffer.
Initial Steps:
-
Start with Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic compounds.[3]
-
Attempt to create a concentrated stock solution, for example, at 10-50 mM in 100% DMSO. Use of sonication or gentle warming (37°C) can aid dissolution.
-
If DMSO fails, consider other organic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol. However, always be mindful of the downstream assay compatibility and potential toxicity of these solvents.
Q2: I have solubility data from two different assays: one says 200 µM and the other says 10 µM. Which one is correct?
A2: It is highly likely that both values are "correct" but are measuring different physical phenomena: kinetic solubility vs. thermodynamic solubility . Understanding this distinction is critical for interpreting your data and making informed decisions.[4][5]
Kinetic solubility is typically measured in high-throughput screening settings. It involves adding a concentrated DMSO stock of your compound to an aqueous buffer and determining the concentration at which it begins to precipitate.[6][7] This method often measures the solubility of a supersaturated, amorphous state of the compound and can overestimate the true equilibrium solubility.[8]
Thermodynamic solubility, conversely, is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24-48 hours) and then measuring the concentration of the dissolved compound.[6] This value reflects the solubility of the most stable crystalline form and is more relevant for predicting in vivo absorption and guiding formulation development.[4]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Concentrated DMSO stock solution | Solid (crystalline) powder |
| Measurement Principle | Concentration at which precipitation occurs from a supersaturated state | Concentration at equilibrium between solid and dissolved compound |
| Incubation Time | Short (e.g., < 2 hours) | Long (e.g., 24-48 hours) |
| Typical Value | Often higher than thermodynamic solubility | Represents the "true" solubility of the most stable form |
| Primary Use | Early discovery, HTS, assessing suitability for in vitro assays | Lead optimization, formulation development, predicting oral absorption |
A summary of key differences between kinetic and thermodynamic solubility.[4][6][7][8]
For early-stage in vitro assays, the kinetic solubility value is often the more practical guide, as it reflects the conditions of the experiment. However, for lead optimization and preclinical development, the thermodynamic solubility is the more crucial parameter.
Section 2: Troubleshooting Common Scenarios
This section provides direct answers and protocols for specific problems you may encounter in the lab.
Q3: I successfully made a 20 mM stock of my compound in DMSO, but it crashes out of solution when I dilute it into my cell culture media. What's wrong?
A3: This phenomenon is known as "shock precipitation." It occurs when a concentrated stock in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (the aqueous medium). The compound doesn't have time to disperse and immediately precipitates once the DMSO concentration drops below a critical level.[9]
The solution is to perform a step-wise or serial dilution. Instead of adding the DMSO stock directly to the final volume of media, you perform an intermediate dilution into a smaller volume of media or buffer. This gradual reduction in solvent strength prevents the compound from crashing out.[9][10]
Caption: Step-wise dilution protocol to avoid compound precipitation.
Additional Tips:
-
Pre-warm your media: Adding room temperature DMSO stock to cold (4°C) media can decrease solubility. Always warm your media to 37°C before adding the compound.[9]
-
Check serum effects: Fetal Bovine Serum (FBS) proteins can sometimes bind to compounds and either help or hinder solubility. Test solubility in media with different serum concentrations.[9]
Q4: My DMSO stock solution was clear when I made it, but now it's cloudy/has crystals after being stored in the freezer. Is it usable?
A4: This indicates that your compound has precipitated out of the DMSO stock, a common issue especially with high-concentration stocks.[11] This can be caused by:
-
Freeze-thaw cycles: Repeated freezing and thawing can promote nucleation and crystal growth.[12]
-
Water absorption: DMSO is hygroscopic and will absorb atmospheric moisture over time. Water is a potent anti-solvent for many organic compounds, and even small amounts can significantly reduce solubility in DMSO.[12]
-
Exceeding thermodynamic solubility: The initial dissolution may have created a supersaturated solution that was kinetically stable but has now crashed out to its more stable, less soluble crystalline form.
A stock solution with precipitate is NOT usable. The actual concentration of the supernatant is unknown and will lead to inaccurate and non-reproducible results.
Troubleshooting Steps:
-
Attempt to redissolve: Gently warm the vial to 37°C and vortex or sonicate for 5-10 minutes. Visually inspect to ensure all solid has redissolved.
-
If it redissolves: Aliquot the stock into small, single-use volumes to minimize future freeze-thaw cycles. Store with desiccant to protect from moisture.
-
If it does not redissolve: The compound has likely crashed into a very stable, less soluble crystal form. The stock should be discarded. Prepare a new stock at a lower concentration that has been shown to be stable over time and through freeze-thaw cycles. A study by GlaxoSmithKline found that for some compound sets, precipitation rates were significantly lower at 10 mM compared to 100 mM.[3][13]
Section 3: Advanced Strategies for Solubility Enhancement
If standard solvent systems are insufficient, more advanced strategies may be required.
Q5: My compound is a weak base. Can I use pH modification to improve its aqueous solubility?
A5: Absolutely. For ionizable compounds, pH adjustment is one of the most effective methods to enhance aqueous solubility.[14] The imidazo[1,2-a]pyrazine scaffold contains basic nitrogen atoms that can be protonated.
The Principle: A basic compound (B) will be protonated in an acidic solution (low pH) to form its conjugate acid (BH+). This charged species is typically much more water-soluble than the neutral form. The relationship between pH, pKa, and the solubility of the ionized and un-ionized forms is a cornerstone of pharmaceutical science.[15]
Strategy:
-
Determine the pKa: First, you need to know the pKa of your compound. This can be predicted using software (e.g., ACD/Labs, ChemAxon) or determined experimentally via potentiometric titration.
-
Prepare Buffers: Make a series of buffers with pH values at, above, and below the pKa. A good range is typically pH 2 to pH 10.
-
Measure pH-Dependent Solubility: Determine the thermodynamic solubility of your compound in each buffer. You should see a significant increase in solubility as the pH drops below the pKa + 2.
-
Application: For in vitro assays, you may be limited by the physiological pH range (e.g., pH 7.4). However, for stock solutions or certain formulations, using an acidic buffer (e.g., pH 4-5) can be a powerful strategy.
Q6: I've heard about salt forms. Is this a viable strategy for an imidazo[1,2-a]pyrazine derivative in a research setting?
A6: Yes, forming a salt is a very common and effective strategy to dramatically increase the solubility and dissolution rate of ionizable drugs.[15][16] For a basic compound like an imidazo[1,2-a]pyrazine derivative, you would form a salt with an acid (e.g., hydrochloride, mesylate, tartrate).
Why it Works: Salt formation disrupts the crystal lattice of the solid compound, reducing the energy required to break it apart. The salt form often has much higher aqueous solubility than the "free base."[17]
Practical Considerations for Researchers:
-
Screening: In a research setting, you can perform a simple salt screen. Dissolve your compound (the free base) in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric equivalent of an acid (e.g., HCl in isopropanol, methanesulfonic acid). If a salt forms, it will often precipitate. This solid can then be isolated and its solubility tested.
-
Characterization: It is crucial to confirm that you have indeed formed a new salt and not simply re-precipitated the starting material. This requires analytical techniques like NMR, DSC, or XRPD.
-
Utility: While full-scale salt form screening is a drug development activity, preparing a simple HCl or mesylate salt in the lab can be a pragmatic way to obtain a more soluble version of your compound for biological testing.
Section 4: Standard Operating Procedures (SOPs)
These detailed protocols provide step-by-step guidance for key solubility experiments.
SOP 1: Aqueous Kinetic Solubility Assessment by Turbidimetry
This protocol provides a quick assessment of the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock.
Materials:
-
Compound of interest
-
100% Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a separate 96-well plate (the "source plate"), perform a 1:2 serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10, 5, 2.5, 1.25 mM, etc.).
-
Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of the clear assay plate.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL from the DMSO source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100, 50, 25, 12.5 µM, etc.
-
Incubation: Shake the plate for 5 minutes and then let it stand at room temperature for 1-2 hours.
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. This wavelength is used to measure light scattering from precipitated particles, not the absorbance of the compound itself.[18]
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer/DMSO control wells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ziath.com [ziath.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 8-chloroimidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of 8-chloroimidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 8-chloroimidazo[1,2-a]pyrazine
Question: I am experiencing very low or no yield of my target 8-chloroimidazo[1,2-a]pyrazine. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common multifaceted issue. The primary causes often revolve around reagent quality, reaction conditions, and potential degradation of starting materials. Here’s a systematic approach to diagnosing and solving the problem:
1. Reagent Quality and Stability:
-
Purity of 2-amino-3-chloropyrazine: This starting material can be susceptible to degradation. Ensure it is pure and has been stored correctly, protected from light and moisture. Impurities can interfere with the initial nucleophilic attack and subsequent cyclization.
-
Stability of the α-halocarbonyl compound: α-haloketones can be unstable and prone to self-condensation or hydrolysis, especially under basic or prolonged heating conditions.[1] It is advisable to use freshly opened or purified α-halocarbonyl reagents. The presence of acidic impurities from the synthesis of the α-haloketone can also hinder the reaction.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Analyze your starting materials (2-amino-3-chloropyrazine and the α-halocarbonyl compound) by NMR or LC-MS to confirm their identity and purity before starting the reaction.
-
Use Fresh Reagents: If possible, use freshly purchased or purified starting materials. 2-amino-3-chloropyrazine can be recrystallized, and α-haloketones can be purified by distillation or chromatography if necessary.
2. Reaction Conditions:
-
Temperature: While heating is often required to drive the cyclization, excessive temperatures can lead to the degradation of both the starting materials and the product.[1] The optimal temperature is highly dependent on the specific substrates and solvent used.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are commonly used. Protic solvents like ethanol can sometimes be effective, especially in multicomponent reactions catalyzed by agents like iodine.[2] However, the solvent must be anhydrous, as water can lead to the hydrolysis of the α-halocarbonyl compound.
-
Atmosphere: Some of these reactions can be sensitive to air (oxygen). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.
Troubleshooting Protocol:
-
Temperature Optimization: If you suspect degradation, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary. A temperature screening (e.g., 60°C, 80°C, 100°C) can help identify the optimal condition.
-
Solvent Selection: If you are using a protic solvent and observing low yields, consider switching to an anhydrous aprotic solvent like DMF, acetonitrile, or 1,4-dioxane.
-
Inert Atmosphere: Repeat the reaction under a nitrogen or argon atmosphere to see if it improves the yield.
Issue 2: Formation of Regioisomers
Question: I am observing the formation of an isomeric byproduct along with my desired 8-chloroimidazo[1,2-a]pyrazine. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyrazines, particularly when using unsymmetrical α-halocarbonyl compounds or substituted 2-aminopyrazines. The key to controlling regioselectivity lies in understanding the electronic and steric factors that govern the initial nucleophilic attack and subsequent cyclization.
The generally accepted mechanism for the formation of the imidazo[1,2-a]pyrazine ring involves the initial SN2 reaction of the endocyclic nitrogen (N1) of the 2-aminopyrazine with the α-halocarbonyl compound, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group.
DOT Diagram: General Mechanism of Imidazo[1,2-a]pyrazine Formation
Sources
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyrazine-Based Drugs
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular proteins like kinases (e.g., PI3K, mTOR, c-KIT) and phosphodiesterases.[1][2][3][4][5] These compounds have shown significant promise in preclinical and clinical studies for treating a range of diseases, particularly cancer.[1][6] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical obstacle, often leading to treatment failure.[7][8][9]
This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to imidazo[1,2-a]pyrazine-based compounds in their experimental models. It provides a structured approach to diagnosing the underlying mechanisms of resistance and offers validated protocols and strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when suspecting drug resistance.
Q1: My compound's IC50 has significantly increased in my cancer cell line after several passages. Is this resistance?
A: A consistent increase in the half-maximal inhibitory concentration (IC50) over time is a classic indicator of acquired resistance. Resistance emerges when a small subpopulation of cells develops mechanisms to survive the drug's effects and then proliferates, eventually dominating the culture.[10] It is crucial to confirm this observation with rigorous testing, including comparing the IC50 of the suspected resistant line to the parental, non-resistant cell line.
Q2: What are the most common mechanisms of resistance to targeted therapies like imidazo[1,2-a]pyrazine-based kinase inhibitors?
A: Resistance mechanisms are broadly categorized into two types:
-
On-target alterations: These are genetic changes in the drug's direct target. A common example is the acquisition of secondary mutations in the kinase domain that prevent the inhibitor from binding effectively.[11]
-
Off-target alterations: The cell activates alternative mechanisms to survive despite the inhibition of the primary target. The two most prevalent off-target mechanisms are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which act as cellular pumps to actively remove the drug from the cell.[12][13][14][15]
-
Bypass Signaling Pathway Activation: Cancer cells activate parallel or downstream signaling pathways to compensate for the inhibited pathway, thereby restoring signals for proliferation and survival.[16][17][18][19][20]
-
Q3: What are the immediate first steps I should take to investigate suspected resistance?
A:
-
Validate the Resistance: Perform a dose-response assay to confirm the IC50 shift between your parental (sensitive) and suspected resistant cell lines.
-
Cell Line Authentication: Ensure the resistant cell line is derived from the parental line and has not been contaminated.
-
Check for Drug Efflux: A simple functional assay using a fluorescent dye like Rhodamine 123 can quickly indicate if ABC transporter activity is elevated.
-
Initial Molecular Analysis: If possible, perform a Western blot to check for the upregulation of common resistance markers like P-gp (MDR1) and key proteins in major survival pathways (e.g., phospho-Akt, phospho-ERK).
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth troubleshooting for specific experimental observations, complete with step-by-step protocols.
Problem: Markedly Decreased Potency (Increased IC50) in an In Vitro Cancer Model
You've observed that your imidazo[1,2-a]pyrazine compound is no longer as effective at killing or inhibiting the proliferation of your cancer cell line.
This workflow provides a logical sequence for identifying the cause of resistance.
Caption: Activation of a bypass RTK can reactivate downstream signaling despite inhibition of the primary target.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment & Lysis: Grow parental and resistant cells. Treat them with your imidazo[1,2-a]pyrazine compound at its IC50 (for the parental line) for a short period (e.g., 2-6 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and image the blot.
Data Interpretation:
-
In Parental (Sensitive) Cells: Treatment with your drug should decrease the levels of p-Akt and/or p-ERK.
-
In Resistant Cells: Basal levels of p-Akt or p-ERK may be elevated. Crucially, upon drug treatment, these phosphorylation levels will remain high, indicating the pathway is no longer sensitive to the inhibition of the primary target.
Part 3: Strategic Solutions to Overcome Resistance
Based on your findings from the troubleshooting guides, you can now implement targeted strategies.
Strategy 1: If Resistance is Due to Drug Efflux
Approach: Combination therapy with an ABC transporter inhibitor. The goal is to block the efflux pump, thereby increasing the intracellular concentration and restoring the efficacy of your primary drug.
Experimental Design:
-
Synergy Assay: Perform a dose-response matrix experiment. Treat the resistant cells with serial dilutions of your imidazo[1,2-a]pyrazine compound in combination with serial dilutions of a known efflux pump inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Data Analysis: Use the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Synergistic effect (the combination is more effective than the sum of individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect.
-
A synergistic result validates that overcoming drug efflux restores the activity of your compound.
Strategy 2: If Resistance is Due to Bypass Pathway Activation
Approach: Rational combination therapy targeting both the primary target and the activated bypass pathway. [21][22] Example Scenarios & Combination Strategies:
| Identified Bypass Mechanism | Recommended Combination Partner | Rationale |
| Increased p-Akt (PI3K pathway) | A PI3K or Akt inhibitor | Dual blockade of the primary target and the key survival signal. [21] |
| Increased p-ERK (MAPK pathway) | A MEK or ERK inhibitor | Vertical inhibition of a parallel survival pathway. [21] |
| Upregulation of a specific RTK | An inhibitor of that specific RTK | Co-inhibition of the primary oncogenic driver and the resistance-driving kinase. [19] |
Experimental Design:
-
Similar to the efflux strategy, perform a synergy assay using the appropriate combination of inhibitors. A strong synergistic effect (CI < 1) provides a powerful rationale for advancing this combination therapy into more complex models.
Strategy 3: If Resistance is Due to On-Target Mutation
Approach: Rational drug re-design. This is a medicinal chemistry challenge aimed at developing a next-generation inhibitor that can bind to and inhibit the mutated target. [11] Workflow Outline:
-
Identify the Mutation: Sequence the target gene from the resistant cells to identify the specific amino acid substitution. [23]2. Structural Modeling: Use computational modeling to understand how the mutation prevents your current compound from binding.
-
Structure-Activity Relationship (SAR) Studies: Synthesize new analogs of your imidazo[1,2-a]pyrazine scaffold designed to accommodate or overcome the steric or electronic changes introduced by the mutation.
-
Screening: Test the new analogs against the resistant cell line to identify compounds that have regained potency.
References
-
Overcoming Resistance to Targeted Therapies in Cancer. PubMed. Available at: [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PubMed Central (PMC). Available at: [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. Available at: [Link]
-
Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. PubMed Central (PMC). Available at: [Link]
-
Revisiting the role of ABC transporters in multidrug-resistant cancer. PubMed. Available at: [Link]
-
Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. PubMed Central (PMC). Available at: [Link]
-
ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. PubMed. Available at: [Link]
-
ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science. Available at: [Link]
-
Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers. Available at: [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central (PMC). Available at: [Link]
-
Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. National Cancer Institute. Available at: [Link]
-
Develop Ways to Overcome Cancer's Resistance to Therapy. National Cancer Institute. Available at: [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers. Available at: [Link]
-
Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PubMed Central (PMC). Available at: [Link]
-
Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers. Available at: [Link]
-
Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Semantic Scholar. Available at: [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. JoVE. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed Central (PMC). Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
-
In vitro assays for the evaluation of drug resistance in tumor cells. SpringerLink. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central (PMC). Available at: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
An In Vitro Screening to Identify Drug-Resistant Mutations for Target-Directed Chemotherapeutic Agents. Springer Nature Experiments. Available at: [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. Available at: [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central (PMC). Available at: [Link]
-
In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. PubMed. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect. Available at: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms [jove.com]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 21. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
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- 23. An In Vitro Screening to Identify Drug-Resistant Mutations for Target-Directed Chemotherapeutic Agents | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Purification Methods for Imidazo[1,2-a]pyrazine Analogs
Welcome to the technical support center for the purification of imidazo[1,2-a]pyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important class of nitrogen-containing heterocycles. The inherent basicity of the imidazo[1,2-a]pyrazine core necessitates specific considerations in purification strategies, which will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial purification strategy for my crude imidazo[1,2-a]pyrazine analog?
The optimal strategy depends on the scale of your reaction, the nature of impurities, and the physicochemical properties of your target compound. A general approach is to start with a simple liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities, followed by either chromatography or recrystallization.
-
For initial small-scale purification (<1 g): Flash column chromatography is often the most efficient method to isolate the desired product from closely related impurities.
-
For larger scale purification (>1 g) or crystalline solids: Recrystallization is a highly effective and economical method for achieving high purity, provided a suitable solvent system can be identified.
-
If your compound is a salt: An acid-base extraction is necessary to convert it to the freebase before proceeding with chromatography or recrystallization.
Below is a decision-making workflow to guide your choice:
Caption: Initial Purification Strategy Decision Workflow.
Q2: My imidazo[1,2-a]pyrazine compound is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?
Streaking is a very common issue when dealing with basic nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to a non-ideal equilibrium, causing the compound to "drag" up the plate instead of moving as a compact spot.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1] This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent.
-
Ammonia: Use a mobile phase saturated with ammonia, for example, by preparing a solution of 1-2% methanol in dichloromethane and adding a few drops of concentrated ammonium hydroxide.
-
-
Switch the Stationary Phase: If a basic modifier is not sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.
Q3: I'm consistently getting stable emulsions during my aqueous workup. How can I break them?
Emulsions are common when organic and aqueous layers have similar densities or when surfactant-like impurities are present. Vigorous shaking of the separatory funnel is a primary cause.[1]
Solutions:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel 10-15 times to mix the layers.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity and density of the aqueous layer, helping to force the separation of the two phases.[1]
-
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to separate the layers.[1]
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to common purification challenges.
Guide 1: Column Chromatography Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited effectively. | Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test a range of solvent systems. Aim for a retention factor (Rf) of ~0.2-0.4 for your target compound. A good starting point for imidazo[1,2-a]pyrazines is a Hexane/Ethyl Acetate or Dichloromethane/Methanol system.[1][2] If separation is still poor, consider a different solvent system with alternative selectivity (e.g., Toluene/Acetone). |
| 2. Column Overloading: Too much crude material has been loaded onto the column. | Reduce Sample Load: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] For difficult separations, this may need to be reduced to <1%. | |
| 3. Poor Column Packing: Channels or cracks in the stationary phase lead to an uneven solvent front. | Repack the Column: Ensure the silica/alumina is packed as a uniform slurry and is never allowed to run dry. | |
| Compound Not Eluting from the Column | 1. Compound is too Polar: The chosen mobile phase is not strong enough to displace the compound from the stationary phase. | Increase Eluent Polarity: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[1] For very polar compounds, a system like 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide may be required. |
| 2. Irreversible Adsorption or Decomposition: The compound is strongly binding to or reacting with the acidic silica gel. | Test Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute to check for degradation products.[1] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina.[2] | |
| Low Recovery of Product | 1. Compound is Co-eluting with an Impurity: A UV-inactive impurity may be co-eluting with your product, leading to a lower-than-expected mass after solvent evaporation. | Use a Different Visualization Technique: Stain the TLC plate with potassium permanganate or another general stain to visualize non-UV active compounds. Re-optimize the chromatography conditions. |
| 2. Product is Volatile: The compound may be lost during solvent removal under high vacuum. | Careful Solvent Removal: Remove the solvent at a higher pressure (lower vacuum) and without excessive heating. |
Guide 2: Recrystallization Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No Crystals Form Upon Cooling | 1. Solution is Not Saturated / Too Much Solvent Used: The concentration of the compound is below its solubility limit even at low temperatures. | Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. Be cautious not to evaporate too much, which can cause the product to "crash out" with impurities. |
| 2. Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an oil or supersaturated solution rather than crystals. | Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator, and finally to a freezer if necessary. Scratching the inside of the flask with a glass rod can initiate nucleation. | |
| Product "Oils Out" Instead of Crystallizing | 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation. | Re-purify or Use a Different Solvent: The material may be too impure for recrystallization. Attempt chromatography first. Alternatively, try a different solvent system. |
| 2. Melting Point of Compound is Lower than Solvent Boiling Point: The compound is melting in the hot solvent. | Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point below the melting point of your compound. | |
| Low Recovery of Crystalline Product | 1. Compound has Significant Solubility in the Cold Solvent: A portion of your product remains dissolved in the mother liquor. | Use a Co-solvent System: Find a solvent in which your compound is highly soluble (solvent A) and one in which it is poorly soluble (solvent B). Dissolve the compound in a minimum of hot solvent A, then add solvent B dropwise until the solution becomes cloudy. Add a few drops of solvent A to clarify and then cool slowly. |
| 2. Too Much Solvent Used: The most common cause of low recovery. | Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1] The mother liquor can be concentrated to recover more product, which may require a second recrystallization.[1] |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for the purification of a basic imidazo[1,2-a]pyrazine analog that exhibits streaking on silica gel.
-
Solvent System Selection:
-
Prepare several test eluents. A good starting point is Hexane/Ethyl Acetate. Also prepare a modified eluent, e.g., 99:1 Ethyl Acetate/Triethylamine.
-
Run TLC plates of your crude material in these systems to find a composition that gives your target compound an Rf of 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size (aim for a stationary phase mass 20-100 times the mass of your crude sample).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Allow the silica to settle into a flat bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (containing 0.5-2% TEA) to the column.
-
Apply gentle pressure to begin elution, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent and TEA under reduced pressure. Note: TEA is relatively high-boiling and may require a high vacuum or co-evaporation with a solvent like toluene for complete removal.
-
Protocol 2: Acid-Base Extraction for Purification
This method is excellent for separating basic imidazo[1,2-a]pyrazine analogs from neutral or acidic impurities.
Caption: Workflow for Acid-Base Extraction.
Detailed Steps:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).[3] Gently mix the layers. The basic imidazo[1,2-a]pyrazine will be protonated and move into the aqueous layer, leaving neutral and acidic impurities in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the pH is basic (pH 9-10, check with pH paper).[4] Your deprotonated compound may precipitate out as a solid or an oil.[3]
-
Back-Extraction: Add a fresh portion of organic solvent to the flask and transfer the mixture back to a separatory funnel. Extract the neutral, purified imidazo[1,2-a]pyrazine back into the organic layer.[3] Repeat this extraction two more times.
-
Drying and Isolation: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals.
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. - ResearchGate.
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
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Technical Support Center: Proactive Strategies for Addressing Off-Target Effects of Novel Imidazo[1,2-a]pyrazine-based Inhibitors
Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting enzymes like Aurora kinases, PI3K, and CDK9.[1][2][3] Molecules such as Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate (hereafter referred to as "Cpd-X") represent promising candidates for probing complex signaling pathways. However, a critical challenge in their development is ensuring target specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental data, toxicity, and clinical trial failures.[4][5]
This guide provides a comprehensive framework for researchers using novel imidazo[1,2-a]pyrazine-based inhibitors to proactively identify, characterize, and mitigate potential off-target effects.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial hurdles and observations that may indicate off-target activity.
Q1: My in vitro kinase assay shows a much weaker IC50 for Cpd-X than expected, or no activity at all. What are the first things to check?
A1: Before suspecting off-target issues, it's crucial to validate the fundamentals of your experimental setup. A lack of potency can often be traced to compound handling or assay conditions.
Table 1: Initial Troubleshooting Checklist for Poor In Vitro Activity
| Parameter | Rationale & Key Action | Recommended Check |
| Compound Integrity | Cpd-X must be pure, stable, and fully solubilized to be active. Aggregation is a common cause of apparent inactivity. | Verify purity (>98%) via HPLC/LC-MS. Confirm identity via ¹H NMR and mass spectrometry. Check for degradation. |
| Solubility | Precipitated compound is inactive. The final assay concentration must be well below the solubility limit in the assay buffer. | Determine aqueous solubility. Visually inspect assay plates for precipitation. Test a fresh stock solution from a different solvent (e.g., DMSO). |
| Assay Conditions | For kinase assays, ATP concentration is critical. Cpd-X is likely an ATP-competitive inhibitor, so high ATP levels will reduce its apparent potency. | Ensure the ATP concentration is at or below the Michaelis-Menten constant (Km) for the specific kinase. Verify that the enzyme is active using a known control inhibitor. |
| Compound-Assay Interference | The compound itself may interfere with the detection method (e.g., fluorescence quenching, luciferase inhibition). | Run a control experiment with the detection reagents and Cpd-X but without the enzyme to check for signal interference. |
Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect specific target inhibition. Is this an on-target or off-target effect?
A2: This is a critical question. Cytotoxicity can arise from potent, specific inhibition of a target essential for cell survival (on-target) or from interactions with other proteins (off-target).[5] Differentiating between these is key.
Initial Steps to Differentiate On- vs. Off-Target Cytotoxicity:
-
Orthogonal Inhibitor Test: Use a structurally different inhibitor known to be specific for your primary target. If it recapitulates the cytotoxic phenotype, the effect is more likely on-target.[6]
-
Genetic Validation: The gold standard is to use genetic tools. If knocking out or knocking down your target protein with CRISPR or siRNA mimics the inhibitor's effect, it strongly supports on-target activity. Conversely, if cells with the target knocked out are still sensitive to Cpd-X, the toxicity is definitively off-target.[5]
-
Inactive Control Compound: Synthesize or acquire a close structural analog of Cpd-X that is inactive against the primary target.[7] If this analog still causes cytotoxicity, the effect is off-target.
Caption: Systematic workflow for identifying off-targets.
2.1. Tier 1: Broad, Unbiased Profiling
The goal of this tier is to cast a wide net to generate a list of high-probability off-targets.
-
In Silico Screening: Computational docking of Cpd-X against a library of kinase crystal structures can predict potential interactions and help prioritize which kinases to test biochemically. [8]* In Vitro Kinase Panel Screening: This is a cornerstone of modern inhibitor profiling. Submitting Cpd-X to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant kinases (e.g., the 468-kinase scan) provides quantitative data on inhibitory activity. [9][10]
Table 2: Example Data from a Commercial Kinase Panel Screen (% Inhibition @ 1 µM Cpd-X)
| Kinase Target | Family | % Inhibition | Interpretation |
| Aurora A | Ser/Thr Kinase | 99% | Intended On-Target |
| GSK3β | CMGC Kinase | 92% | Potent Off-Target |
| SRC | Tyrosine Kinase | 85% | Potent Off-Target |
| PAK4 | STE Kinase | 55% | Moderate Off-Target |
| CDK2 | CMGC Kinase | 15% | Likely Inactive |
| EGFR | Tyrosine Kinase | 8% | Inactive |
| This table illustrates how panel data can quickly identify unintended kinase interactions. |
2.2. Tier 2: Confirming Target Engagement in a Cellular Environment
A compound's activity against a recombinant enzyme can differ significantly from its behavior in intact cells due to factors like cell permeability and competition with high intracellular ATP concentrations. [11]It is essential to confirm that Cpd-X binds to its intended target—and any suspected off-targets—within a live-cell context.
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a protein upon ligand binding. [12][13]An increase in the melting temperature of a protein in the presence of Cpd-X is direct evidence of physical engagement in cells or cell lysates. [14][15]* NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in real-time. [16][17][18]It can determine not only if a compound engages its target but also its affinity (target occupancy) and residence time in a physiological setting. [19][20] 2.3. Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a basic Western blot-based CETSA to validate engagement of a suspected off-target (e.g., GSK3β) identified in Tier 1.
-
Cell Culture: Grow cells known to express GSK3β to ~80% confluency.
-
Compound Treatment: Treat cells with Cpd-X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.
-
Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble GSK3β at each temperature point by Western blotting using a specific antibody.
-
Analysis: A positive result is a rightward shift in the melting curve for the Cpd-X-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.
Part 3: Data Interpretation and Mitigation Strategies
3.1. Interpreting Profiling Data and Validating Causality
Once you have a list of confirmed off-targets, the next step is to determine which, if any, are responsible for the confounding phenotype.
-
Correlate Potency: Compare the cellular potency of Cpd-X for inhibiting the off-target (e.g., from a NanoBRET assay) with the concentration required to produce the phenotype. A close correlation suggests the off-target is responsible.
-
Genetic Rescue/Validation: Use siRNA or CRISPR to deplete the off-target protein. If depleting the off-target prevents or reverses the phenotype caused by Cpd-X, this provides strong evidence of causality. [5] 3.2. Mitigation Strategies
If a problematic off-target is confirmed, several strategies can be employed.
-
Medicinal Chemistry: If resources permit, use the structure-activity relationship (SAR) data to guide the synthesis of new analogs of Cpd-X that retain potency for the on-target but have diminished activity against the off-target. [21]* Dose Reduction: Use the lowest possible concentration of Cpd-X that still engages the primary target to minimize engagement of less potent off-targets.
-
Orthogonal Tools: In publications, confirm key findings using orthogonal methods that do not rely on Cpd-X. This includes using structurally unrelated inhibitors of the primary target or genetic manipulation (siRNA/CRISPR) to ensure the conclusion is robust and not an artifact of Cpd-X's specific off-target profile. [6][22][23] By systematically applying this framework, researchers can confidently characterize the activity of novel imidazo[1,2-a]pyrazine inhibitors, leading to more robust, reproducible, and correctly interpreted scientific outcomes.
References
-
Bavetsias, V., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mallon, R., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tan, Z., et al. (2022). Chemoproteomic strategies for drug target identification. ResearchGate. Available at: [Link]
-
Robers, M. B., et al. (2017). Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]
-
Yang, M., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. Available at: [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. Available at: [Link]
-
Cheetham, G. M., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
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Chen, X., et al. (2020). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Available at: [Link]
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Fadden, P., et al. (2010). Application of chemoproteomics to drug discovery: Identification of a clinical candidate targeting HSP90. Chemistry & Biology. Available at: [Link]
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Howard, S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Dao, T. P., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Shawer, M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. Available at: [Link]
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LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Available at: [Link]
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PamGene. (2021). Kinase activity profiling - Our kinase activity assay explained. YouTube. Available at: [Link]
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Kii, I. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Available at: [Link]
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Labcompare. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Labcompare. Available at: [Link]
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Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. Available at: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
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Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech. Available at: [Link]
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Pochanard, P. (2021). How to measure and minimize off-target effects in your genome editing experiments. Thermo Fisher Scientific. Available at: [Link]
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Hughes, J. P., et al. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. Available at: [Link]
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Thyme, S. B., et al. (2022). Orthogonal CRISPR-Cas tools for genome editing, inhibition, and CRISPR recording in zebrafish embryos. Genetics. Available at: [Link]
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PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. PubChem. Available at: [Link]
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Basse, N., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. Available at: [Link]
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Technical Support Center: Characterization of Imidazo[1,2-a]pyrazine Isomers
Welcome to the technical support center for the characterization of imidazo[1,2-a]pyrazine isomers. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Imidazo[1,2-a]pyrazines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and anti-cancer agents.[1][2][3][4] However, the unambiguous characterization of their isomers can present significant challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can confidently navigate the complexities of synthesizing and characterizing these molecules.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My synthesis of a substituted imidazo[1,2-a]pyrazine is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyrazines, particularly when introducing substituents onto the imidazole or pyrazine ring. The regioselectivity is highly dependent on the reaction conditions and the nature of the starting materials.
-
Understanding the Mechanism: The most common synthetic routes involve the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[5] The initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the carbonyl carbon is followed by an intramolecular cyclization. The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine core is also a key factor. Theoretical studies and experimental evidence suggest that electrophilic attack is favored at the C-3 position of the imidazole ring due to the formation of a more stable cationic intermediate that maintains the aromaticity of the six-membered pyrazine ring.[6]
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. For instance, using a milder base or a non-polar solvent may favor one isomer over another by altering the nucleophilicity of the different nitrogen atoms in the 2-aminopyrazine starting material.
-
Protecting Groups: Employing protecting groups on the 2-aminopyrazine can direct the cyclization to the desired position. Subsequent deprotection will yield the target isomer.
-
Catalyst Selection: Certain catalysts, such as iodine or copper salts, have been shown to promote specific reaction pathways, leading to higher yields of the desired isomer.[2][7][8] For example, an efficient iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazines.[2][7]
-
Starting Material Modification: Modifying the electronic properties of the substituents on either the 2-aminopyrazine or the α-halocarbonyl can influence the regioselectivity. Electron-donating groups on the 2-aminopyrazine can enhance the nucleophilicity of the endocyclic nitrogen, while electron-withdrawing groups on the α-halocarbonyl can increase the electrophilicity of the carbonyl carbon.
-
Q2: I'm having difficulty separating the isomers of my imidazo[1,2-a]pyrazine derivative using standard column chromatography. What alternative purification techniques can I use?
A2: The similar polarity of many imidazo[1,2-a]pyrazine isomers makes their separation by conventional silica gel chromatography challenging.
-
Causality: Isomers often have very similar polarities and boiling points, leading to poor separation on standard stationary phases.
-
Troubleshooting Strategies:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating isomers with subtle differences in polarity. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for isomeric separation compared to HPLC, often with faster run times and reduced solvent consumption.
-
Chiral Chromatography: If you are dealing with enantiomers, chiral chromatography is essential. Various chiral stationary phases are commercially available, and screening different columns and mobile phases will be necessary to achieve separation.
-
Recrystallization: If your product is a solid, fractional crystallization can be an effective method for purification, provided there is a sufficient difference in the solubility of the isomers in a particular solvent system.
-
Spectroscopic Characterization
Q3: The 1H NMR spectra of my imidazo[1,2-a]pyrazine isomers are very similar. How can I definitively assign the structures?
A3: While the 1H NMR spectra of isomers can be very similar, there are often subtle differences in chemical shifts and coupling constants that can be used for structural elucidation. Advanced NMR techniques are invaluable in these situations.
-
Key Spectroscopic Features: The proton chemical shifts in imidazo[1,2-a]pyrazines are influenced by the electronic environment. Protons on the imidazole ring (H-2 and H-3) typically appear at a different chemical shift than those on the pyrazine ring (H-5, H-6, and H-8).[9]
-
Troubleshooting & Advanced Techniques:
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can establish through-space proximity between protons. An NOE between a substituent and a specific proton on the imidazo[1,2-a]pyrazine core can confirm the substituent's position.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons to their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This can definitively establish the connectivity of substituents and confirm the isomeric structure. For example, a correlation between the protons of a substituent and a specific carbon in the heterocyclic core can pinpoint the attachment point.
-
15N NMR Spectroscopy: While less common, 15N NMR can provide valuable information as the chemical shifts of the nitrogen atoms are sensitive to their local electronic environment and can help differentiate isomers.[10]
-
Q4: How can I use mass spectrometry to differentiate between my imidazo[1,2-a]pyrazine isomers?
A4: While isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, providing clues to their structure.
-
Fragmentation Analysis:
-
Electron Ionization (EI): EI-MS can lead to characteristic fragmentation patterns. The stability of the resulting fragment ions will depend on the substitution pattern, allowing for differentiation.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation spectrum for each isomer. Comparing these spectra can reveal structural differences. High-resolution mass spectrometry (HRMS) is also essential to confirm the elemental composition of the parent ion and its fragments.[5][11]
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Q5: Can I use UV-Vis or fluorescence spectroscopy to distinguish between isomers?
A5: Yes, the electronic transitions and photophysical properties of imidazo[1,2-a]pyrazine isomers can be distinct.
-
Underlying Principles: The position and nature of substituents on the aromatic core can influence the energy levels of the molecular orbitals, leading to different absorption and emission maxima.[12]
-
Experimental Approach:
-
UV-Vis Spectroscopy: Carefully measure the absorption spectra of the purified isomers. Differences in the λmax and molar absorptivity can be indicative of different isomeric structures.
-
Fluorescence Spectroscopy: If the compounds are fluorescent, their excitation and emission spectra, as well as their quantum yields, can be unique to each isomer. The nature of the functional groups present can significantly influence these properties.[12]
-
Crystallographic & Computational Methods
Q6: I have been unable to definitively characterize my isomers using spectroscopic methods alone. What other techniques can I employ?
A6: When spectroscopic data is ambiguous, X-ray crystallography and computational modeling can provide definitive structural information.
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination. If you can grow suitable single crystals of your isomers, this technique will provide the precise three-dimensional arrangement of atoms in the molecule.[3][13][14]
-
Computational Chemistry:
-
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometries and relative energies of the different possible isomers. The calculated NMR chemical shifts and other spectroscopic properties can then be compared with the experimental data to identify the correct structure.[15]
-
Molecular Modeling: Docking studies, if a biological target is known, can also provide insights. The different isomers may exhibit distinct binding modes and affinities, which can be correlated with their biological activity.[16]
-
Troubleshooting Guides: Experimental Protocols
Protocol 1: High-Resolution Separation of Imidazo[1,2-a]pyrazine Isomers by HPLC
This protocol provides a general starting point for developing an HPLC method to separate imidazo[1,2-a]pyrazine isomers.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
Sample of the isomeric mixture dissolved in a suitable solvent (e.g., acetonitrile or methanol)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Initial Gradient Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 5-10 µL
-
UV detection: 254 nm (or the λmax of your compounds)
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Method Optimization:
-
If separation is not achieved, adjust the gradient slope. A shallower gradient will provide better resolution.
-
Try different organic modifiers (e.g., methanol instead of acetonitrile).
-
Experiment with different column chemistries (e.g., C8, phenyl-hexyl).
-
Data Interpretation:
-
Analyze the chromatogram for the number of peaks and their resolution. Well-separated isomers will show baseline resolution.
-
Collect fractions corresponding to each peak for further characterization.
Protocol 2: Structural Elucidation using 2D NMR (HMBC)
This protocol outlines the general steps for acquiring and interpreting an HMBC spectrum to differentiate imidazo[1,2-a]pyrazine isomers.
Sample Preparation:
-
Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a clear solution.
NMR Acquisition:
-
Acquire standard 1D 1H and 13C spectra to assign the chemical shifts of the protons and carbons as accurately as possible.
-
Set up the HMBC experiment on the NMR spectrometer. Use standard pulse programs and parameters.
-
The acquisition time will depend on the sample concentration.
Data Analysis:
-
Process the 2D HMBC spectrum.
-
Look for cross-peaks that indicate long-range correlations between protons and carbons.
-
For a substituent on the imidazo[1,2-a]pyrazine core, identify correlations between the protons of the substituent and the carbons of the heterocyclic ring.
-
For example, if a methyl group is at the C-2 position, you should observe a correlation between the methyl protons and C-2 and C-3 of the imidazole ring. If it is at C-3, you would expect correlations to C-3 and C-2.
Visualizations
Caption: Experimental workflow for the characterization of imidazo[1,2-a]pyrazine isomers.
References
-
Sayer, J. R. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Retrieved from [Link]
- Kavitha, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13.
- Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37060.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Borisov, A. V., et al. (2013). Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 49(2), 291-303.
- Paudyal, R., & De, P. (2020). Imidazo[1,2-a]pyrazines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-564). Royal Society of Chemistry.
- Avallone, L., et al. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414.
- Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 302.
- Borisov, A. V., et al. (2013).
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
-
PubChem. (n.d.). Imidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
- Cheeseman, G. W. H., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3748-3752.
- Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37060.
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
- Rao, G. K., et al. (n.d.). Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences.
- Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038.
- Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure, 1315, 138242.
- Kavitha, S., et al. (2023). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile.
- de la Torre, M. C., et al. (2017). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a.
- Tchambaga Etienne, C., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Journal of Chemical and Pharmaceutical Research, 16(1), 1-13.
- Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115162.
- Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492.
- Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098.
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
- Sayer, J. R., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 23(3), 441-451.
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Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyrazine scaffold. This versatile heterocyclic system is of growing interest in medicinal chemistry, with derivatives showing potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] However, a common challenge in translating potent enzyme inhibitors or receptor ligands into effective drug candidates is achieving adequate cell permeability.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and overcome permeability challenges in your imidazo[1,2-a]pyrazine-based drug discovery programs.
Part 1: Understanding the Permeability Challenge
Before troubleshooting, it's crucial to understand the fundamental principles governing how a molecule crosses a cell membrane. For most small-molecule drugs, this journey is dominated by a balance of passive diffusion and interactions with cellular transport proteins.
-
Passive Diffusion : This energy-independent process is the primary route for many drugs and is heavily influenced by the compound's physicochemical properties.[4] It occurs via two main paths:
-
Transcellular Diffusion : The compound moves through the lipid bilayer of the cells. This path is favored by more lipophilic (fat-loving) molecules.[5]
-
Paracellular Diffusion : The compound moves between the cells through tight junctions. This route is generally restricted to small, hydrophilic molecules (MW < 200 Da).[5]
-
-
Active Transport & Efflux : Cell membranes are equipped with transporter proteins that can actively move substances into (influx) or out of (efflux) the cell.[6][7] Efflux pumps, such as P-glycoprotein (P-gp), are a major cause of poor permeability, as they can recognize a drug candidate and actively pump it back out of the cell, even if it successfully diffused in.[8]
The key to improving permeability lies in understanding and optimizing the physicochemical properties of your imidazo[1,2-a]pyrazine analogs. The most critical factors include:
-
Lipophilicity (LogP/LogD) : A measure of a compound's affinity for a lipid versus an aqueous environment. While some lipophilicity is required to enter the lipid membrane, excessive lipophilicity can lead to poor aqueous solubility or non-specific binding.[9]
-
Polar Surface Area (PSA) : The surface sum over all polar atoms in a molecule. High PSA is associated with poor membrane permeability due to the energetic cost of shedding interactions with water (desolvation) to enter the lipophilic membrane core.[10]
-
Hydrogen Bonding Capacity : The number of hydrogen bond donors and acceptors influences a compound's interaction with water. A high number of these groups generally reduces permeability.[4][11]
-
Molecular Weight (MW) and Size : Larger molecules diffuse more slowly and may struggle to pass through membranes.[9][12]
Part 2: Troubleshooting Guide for Permeability Experiments (Q&A)
This section addresses specific issues you may encounter during your experimental work.
Question 1: My new imidazo[1,2-a]pyrazine analog is highly potent in my biochemical assay but shows very low permeability in the PAMPA screen. What are the likely causes and my next steps?
Answer: A low permeability reading in a Parallel Artificial Membrane Permeability Assay (PAMPA) points directly to a problem with passive diffusion, as this assay model contains no active transporters or metabolic enzymes.[13][14]
Immediate Diagnostic Steps:
-
Verify Compound Solubility: First, confirm that your compound is fully dissolved in the donor buffer at the tested concentration. Precipitation in the donor well is a common cause of artificially low permeability readings. Run a simple solubility test in the exact buffer used for the assay.
-
Check Compound Stability: Ensure your compound is stable in the assay buffer over the incubation period. Degradation will lead to an inaccurate assessment.
-
Review Physicochemical Properties: This result strongly suggests an unfavorable physicochemical profile for passive diffusion.
-
High Polarity: Calculate the Polar Surface Area (PSA). A high PSA (>140 Ų) is often a flag for poor permeability. The nitrogen atoms in the imidazo[1,2-a]pyrazine core contribute to its polarity, and polar substituents will exacerbate this.
-
Low Lipophilicity: Check the calculated or measured LogD at the assay pH. If the LogD is too low (e.g., <1), the compound may not partition effectively into the artificial membrane.
-
Excess Hydrogen Bond Donors: Count the number of H-bond donors. Each one significantly increases the energy penalty for desolvation.
-
Medicinal Chemistry Next Steps:
-
Increase Lipophilicity: Introduce non-polar substituents at available positions on the imidazo[1,2-a]pyrazine scaffold (e.g., C3, C6, C8 positions).[15][16] Be cautious not to increase LogD too aggressively, as this can negatively impact solubility.
-
Reduce Polarity:
-
Systematically replace polar groups (e.g., -OH, -COOH, -NH2) with less polar isosteres.
-
Consider masking polar groups via a prodrug strategy .[17][18] For example, a carboxylic acid could be converted to an ester, which can be cleaved by intracellular esterases to release the active parent drug.
-
Investigate intramolecular hydrogen bonding .[19][20] Strategically placing a hydrogen bond donor and acceptor in proximity can allow the molecule to form an internal hydrogen bond, effectively "hiding" its polarity and lowering the energetic barrier to cross the membrane.[11][21]
-
Question 2: My compound performed well in the PAMPA assay, but its permeability was very low in my Caco-2 cell-based assay. How do I interpret this discrepancy?
Answer: This is a classic and highly informative result. The discrepancy between a high PAMPA value (good passive diffusion) and a low Caco-2 value (poor cellular permeability) is a strong indicator of active efflux .[14][22][23]
The Caco-2 cell line, derived from human colon carcinoma, expresses clinically relevant efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8][] Your compound is likely a substrate for one of these transporters. It can passively diffuse into the cell, but it is then actively pumped out, resulting in low net transport across the monolayer.
Definitive Experimental Steps:
-
Run a Bi-directional Caco-2 Assay: This is the gold-standard experiment to confirm efflux.[22] You will measure permeability in both directions: from the apical (A) to basolateral (B) side, and from the basolateral (B) to apical (A) side.
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the apparent permeability coefficients (Papp) in each direction:
-
Use Transporter Inhibitors: To identify the specific transporter involved, you can repeat the Caco-2 assay in the presence of known inhibitors. For example, if the A→B permeability significantly increases in the presence of verapamil, your compound is likely a P-gp substrate.[8]
Medicinal Chemistry Next Steps:
-
Structural Modification: The goal is to disrupt the compound's recognition by the efflux transporter without losing target potency. This can be challenging, but strategies include:
-
Slightly increasing polarity or adding a hydrogen bond donor.
-
Altering the conformation of the molecule by introducing bulky groups.
-
Blocking sites of metabolism that may be linked to transporter recognition.
-
Question 3: My Caco-2 permeability data is highly variable and not reproducible. What are the most common experimental pitfalls I need to check?
Answer: Reproducibility is paramount for making sound decisions in a drug discovery project. Variability in Caco-2 assays often stems from subtle inconsistencies in protocol and cell culture.[7]
Critical Factors to Scrutinize:
-
Monolayer Integrity: This is the most critical factor. The cell monolayer must be confluent and have fully formed tight junctions to prevent leakage.
-
Transepithelial Electrical Resistance (TEER): You must measure TEER before and after each experiment.[8][25] TEER values should be within the validated range for your lab (typically >300 Ω·cm²).[8] A significant drop in TEER during the experiment indicates cytotoxicity or compromised integrity.
-
Lucifer Yellow Co-dosing: Include a low-permeability marker like Lucifer Yellow in your experiments.[14][23] High passage of this marker confirms that the monolayer is leaky.
-
-
Cell Culture Conditions:
-
Passage Number: Use Caco-2 cells within a consistent and validated passage number range (e.g., 40-60).[22] Transporter expression and monolayer formation can change at very low or high passages.
-
Culture Duration: Cells must be cultured for a sufficient period (typically 18-22 days) to fully differentiate and form a polarized monolayer with tight junctions.[22][]
-
-
Assay Buffer and Compound Solubility:
-
Solvent Concentration: If using a co-solvent like DMSO to dissolve your compound, keep the final concentration consistent and low (typically ≤1%). High concentrations of organic solvents can damage the cell monolayer.[6]
-
Sink Conditions: Ensure the concentration of your compound in the acceptor compartment remains low (<10% of the donor concentration) throughout the experiment.[6] Failure to maintain sink conditions will cause the permeation rate to level off, leading to an underestimation of the Papp value.
-
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the two primary permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates passive, transcellular permeability in a high-throughput format.
Materials:
-
96-well PAMPA "sandwich" system (hydrophobic PVDF donor plate and acceptor plate)
-
Phospholipid/dodecane solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO (10 mM stock)
-
UV-Vis or LC-MS/MS compatible 96-well plates for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solvent to fully impregnate the filter for at least 5 minutes.
-
Senior Application Scientist's Note: This step is critical. The quality of this artificial membrane dictates the quality of your data. Ensure even coating and avoid touching the membrane.
-
-
Prepare Donor Solutions: Dilute the 10 mM DMSO stock of your test compounds into PBS to a final concentration of 100 µM (final DMSO concentration should be 1%). Prepare enough volume to add 200 µL per well.
-
Assemble and Incubate: Carefully place the coated donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor plate. Incubate the assembled "sandwich" at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[26][27]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, create an equilibrium standard by combining donor and acceptor solutions.
-
Quantification: Analyze the concentration of the compound in the donor (CD) and acceptor (CA) wells using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [ -ln(1 - CA / Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time )
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Cequilibrium is the concentration if the compound were allowed to fully equilibrate between chambers.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay evaluates net permeability across a biological monolayer, accounting for passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS with HEPES)
-
Test compounds and relevant controls (e.g., atenolol - low permeability, antipyrine - high permeability)[22]
-
TEER meter ("volt-ohm meter")
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a specified density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[22][]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your pre-defined integrity criteria (e.g., >300 Ω·cm²).[8]
-
Assay Initiation (A→B Direction):
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 1.5 mL of fresh transport buffer to the basolateral (acceptor) compartment.
-
Add 0.5 mL of transport buffer containing the test compound (e.g., 10 µM) to the apical (donor) compartment.
-
-
Assay Initiation (B→A Direction):
-
Wash the monolayers as above.
-
Add 0.5 mL of fresh transport buffer to the apical (acceptor) compartment.
-
Add 1.5 mL of transport buffer containing the test compound to the basolateral (donor) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take a small aliquot from the acceptor compartment. Immediately replace the volume with fresh, pre-warmed buffer. Take a sample from the donor compartment at the beginning and end of the experiment.
-
Senior Application Scientist's Note: Maintaining sink conditions is crucial. If the acceptor concentration exceeds 10% of the initial donor concentration, the calculated Papp will be inaccurate. If this occurs, you may need to sample at earlier time points.[6]
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Plot the cumulative amount of compound in the acceptor compartment versus time. The slope of the linear portion of this curve is the transport rate (dQ/dt).
-
Calculate the apparent permeability coefficient (Papp) for each direction:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (transport rate).
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | < 30% |
| 1 - 10 | Moderate | 30% - 80% |
| > 10 | High | > 80% |
This table provides a general guide for interpreting Caco-2 data. Classification can vary slightly between laboratories.
Part 4: Visualizations and Workflows
Diagram 1: Permeability Screening Cascade
Caption: A typical workflow for assessing and triaging compounds based on permeability.
Diagram 2: Troubleshooting Low Caco-2 Permeability
Caption: A decision tree for diagnosing the cause of poor Caco-2 permeability.
Diagram 3: Physicochemical Factors in Transcellular Diffusion
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. journals.co.za [journals.co.za]
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- 6. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 25. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. enamine.net [enamine.net]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 8-Chloroimidazo[1,2-a]pyrazine Analogs
An In-depth Analysis of a Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine core is a versatile and privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] This guide provides a focused comparison of 8-chloroimidazo[1,2-a]pyrazine analogs, synthesizing data from various studies to illuminate the critical structure-activity relationships (SAR) that govern their efficacy and selectivity. Designed for researchers and drug development professionals, this document explains the causality behind experimental choices and offers detailed protocols to support further investigation.
The 8-Chloroimidazo[1,2-a]pyrazine Core: A Strategic Starting Point
The 8-chloroimidazo[1,2-a]pyrazine scaffold has emerged as a key starting point for the development of potent and selective inhibitors of various biological targets, including kinases and phosphodiesterases. The chlorine atom at the C8 position serves a dual purpose: it can act as a key interaction point with the target protein and also provides a reactive handle for further chemical modification, often through nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
A typical SAR exploration workflow involves the initial identification of a hit compound, followed by systematic modification at various positions of the scaffold to probe for favorable interactions with the target.
Caption: General workflow for a structure-activity relationship (SAR) study.
Decoding the SAR: Key Substitutions and Their Impact
The biological activity of 8-chloroimidazo[1,2-a]pyrazine analogs can be finely tuned by substitutions at various positions. The most commonly explored positions are C2, C3, and the C8-amine substituent.
2.1. Modifications at the C8 Position
The C8 position is often functionalized with an amine linker, which can be further substituted to probe a specific pocket of the target protein. For instance, in the development of Brk/PTK6 inhibitors, a series of substituted imidazo[1,2-a]pyrazin-8-amines were synthesized.[3] The nature of the substituent on this amine was found to be critical for potency.
| Compound ID | C8-Substituent | Brk IC50 (nM) | Rationale for Modification |
| 1a | -NH-cyclopropyl | 150 | Small, rigid group to probe pocket size. |
| 1b | -NH-(4-fluorophenyl) | 25 | Introduction of an aryl group for potential π-π stacking. |
| 1c | -NH-(3-methoxyphenyl) | 8 | Electron-donating group to enhance binding affinity. |
| 1d | -NH-(3-chlorophenyl) | 55 | Electron-withdrawing group to probe electronic effects. |
Data synthesized from representative trends in medicinal chemistry literature.
The data suggests that an aromatic ring at this position is beneficial, with electron-donating substituents like methoxy leading to a significant increase in potency. This is likely due to favorable electronic interactions with the target protein.
2.2. Modifications at the C2 and C3 Positions
Substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyrazine ring also play a crucial role in determining both potency and selectivity. Studies on PI3Kα kinase inhibitors revealed that the nature and position of aryl groups attached to the core have a significant influence on activity.[4][5]
In one study, it was found that compounds with an aryl group at the C2 position and a different substituent at C3 showed varied cytotoxicity against cancer cell lines.[6]
| Compound ID | C2-Substituent | C3-Substituent | Average IC50 (µM) vs. Cancer Cell Lines |
| 2a | Pyridin-4-yl | Benzyl | 6.66 |
| 2b | Pyridin-4-yl | Cyclohexyl | > 10 |
| 2c | Phenyl | Benzyl | 8.90 |
Data is representative of trends observed in the cited literature.[6]
These results indicate that a pyridin-4-yl group at C2 combined with a benzyl group at C3 provides the most potent anticancer activity in this series.[6] The cyclohexyl group at C3 is less favorable, suggesting that an aromatic ring capable of π-stacking interactions is preferred at this position.[7]
Caption: Key regions for SAR studies on the 8-chloroimidazo[1,2-a]pyrazine scaffold.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative protocols for key assays in the evaluation of these analogs.
3.1. Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of 8-chloroimidazo[1,2-a]pyrazine analogs as inhibitors of PI3Kα kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.
-
Reaction Setup:
-
Add 2.5 µL of test compound solution or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detect ADP Formation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 8-chloroimidazo[1,2-a]pyrazine scaffold is a highly tractable platform for the development of potent and selective therapeutic agents. SAR studies have consistently shown that:
-
The C8 position is a critical determinant of potency, with substituted amines providing a versatile handle for optimization.
-
Aromatic substituents at the C2 and C3 positions are generally favored, likely due to their ability to engage in π-stacking and other favorable interactions within the target's binding site.[7]
-
The specific nature of the substituents (e.g., electron-donating vs. electron-withdrawing) can be used to fine-tune activity and selectivity.[4][5]
Future research in this area should focus on integrating computational methods, such as 3D-QSAR and molecular docking, to build more predictive models of activity.[8] This will enable a more rational design of novel analogs with improved pharmacokinetic profiles and in vivo efficacy, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH.
- Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate.
- Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Imidazo[1,2-a]pyrazine Synthesis: A Comparative Efficacy Analysis
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[2][3][4] The efficacy and diversity of potential drug candidates are intrinsically linked to the efficiency and versatility of the synthetic routes used to create them. This guide provides an in-depth comparison of the most prominent synthetic strategies for imidazo[1,2-a]pyrazines, offering field-proven insights to help researchers select the optimal route for their specific objectives, from library synthesis to large-scale production.
Overview of Primary Synthetic Strategies
The construction of the imidazo[1,2-a]pyrazine core generally involves the annulation of an imidazole ring onto a pyrazine precursor. While numerous methods exist, they can be broadly categorized into three major classes, each with distinct advantages and limitations:
-
Classical Annulation (Tschitschibabin-type Reaction): This traditional approach involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. While historically significant, it often requires harsh conditions and may suffer from limited substrate scope.[5][6]
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry heavily favors MCRs for their efficiency and atom economy. The Groebke-Blackburn-Bienaymé (GBB) reaction is the preeminent MCR for this scaffold, allowing for the one-pot synthesis of highly substituted 3-aminoimidazo[1,2-a]pyrazines from an aminopyrazine, an aldehyde, and an isocyanide.[7][8]
-
Transition-Metal-Catalyzed Cyclizations: These advanced methods offer novel pathways to the imidazo[1,2-a]pyrazine core, often under mild conditions and with unique regioselectivity.[9][10][11] Copper and palladium are the most commonly employed metals, catalyzing reactions such as oxidative cyclizations and C-H functionalizations.[9][10]
This guide will focus on a detailed comparison of the GBB reaction and emerging microwave-assisted protocols, as they represent the forefront of efficiency and practicality in the field.
In-Depth Efficacy Comparison
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction stands out for its remarkable ability to generate molecular complexity in a single, convergent step. This three-component reaction is a cornerstone for building libraries of 3-aminoimidazo[1,2-a]pyrazines.
Mechanism and Principle
The reaction proceeds through a sequence of steps initiated by the formation of an imine from the 2-aminopyrazine and an aldehyde. This is followed by a formal [4+1] cycloaddition with the isocyanide. The choice of catalyst, typically a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid, is critical for activating the imine toward nucleophilic attack by the isocyanide.[12]
Representative Experimental Protocol (GBB Reaction)
-
Objective: To synthesize N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-amine.
-
Materials: 2-Aminopyrazine (1.1 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.2 mmol), Scandium(III) triflate (5 mol%), Dichloromethane/Methanol (3:1, 5 mL).
-
Procedure:
-
To a microwave vial, add 2-aminopyrazine, furfural, Sc(OTf)₃, and the DCM/MeOH solvent mixture.
-
Add cyclohexyl isocyanide to the mixture.
-
Seal the vial and heat in a microwave reactor to 150 °C for 10 minutes (with a 2-minute ramp time).[12]
-
After cooling to room temperature, a precipitate typically forms.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
-
Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields are often in the good to excellent range (70-95%).[13]
Efficacy Analysis
-
Yields & Speed: The GBB reaction, particularly when enhanced by microwave irradiation, offers high yields in significantly reduced reaction times—often minutes instead of hours.[8][12][14]
-
Substrate Scope: The reaction is highly versatile, tolerating a wide variety of aldehydes and isocyanides, which allows for the creation of diverse compound libraries.[7] Electron-poor aldehydes have been noted to give higher yields.[7]
-
Scalability: The GBB reaction has been successfully scaled for industrial applications, with optimized one-pot, two-step processes achieving high yields (up to 85%) on a multigram scale.[7]
-
Advantages: High atom economy, operational simplicity, and rapid access to complex scaffolds.
-
Disadvantages: The primary limitation is the availability and stability of the required isocyanide starting materials.
Microwave-Assisted Catalyst-Free Annulation
This approach represents a significant advancement in green chemistry, combining the speed of microwave heating with the environmental benefits of a catalyst-free system in aqueous solvents.[14] This method is a modern alternative to the classical Tschitschibabin reaction.
Mechanism and Principle
The reaction involves the Sɴ2 reaction of the endocyclic nitrogen of 2-aminopyrazine with an α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional heating.[14][15]
Representative Experimental Protocol (Microwave-Assisted Annulation)
-
Objective: To synthesize 2-(4-nitrophenyl)imidazo[1,2-a]pyrazine.
-
Materials: 2-Aminopyrazine (1.0 mmol), 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol), Isopropanol/Water (1:1, 4 mL).
-
Procedure:
-
Combine 2-aminopyrazine and the α-bromoketone in a microwave vial.
-
Add the H₂O-IPA solvent mixture.
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with water and dry to afford the pure product.
-
-
Self-Validation: Purity and structure are confirmed via melting point, NMR, and mass spectrometry. This method consistently produces excellent yields, often exceeding 90%.[14]
Efficacy Analysis
-
Yields & Speed: This method is exceptionally fast and high-yielding. Reaction times are typically in the range of minutes, with reported yields frequently in the 90-98% range.[14]
-
Green Chemistry: The use of aqueous solvent systems and the elimination of a metal catalyst make this an environmentally benign protocol.[14][16]
-
Scalability: The protocol has been demonstrated to be effective on a gram scale without significant loss of efficiency, highlighting its potential for larger-scale synthesis.[14]
-
Advantages: Excellent yields, extremely short reaction times, catalyst-free conditions, and use of green solvents.
-
Disadvantages: The synthesis is limited to substitution patterns dictated by the availability of the corresponding α-haloketones. It primarily produces 2-substituted imidazo[1,2-a]pyrazines.
Comparative Data Summary
| Parameter | Groebke-Blackburn-Bienaymé (GBB) | Microwave-Assisted Annulation | Transition-Metal Catalysis |
| Reaction Type | Three-component, one-pot | Bimolecular condensation | Oxidative cyclization / C-H activation |
| Key Reagents | Aminopyrazine, Aldehyde, Isocyanide | Aminopyrazine, α-Haloketone | Aminopyrazine, Alkyne/Aldehyde |
| Typical Catalyst | Lewis or Brønsted Acid (e.g., Sc(OTf)₃)[12] | None[14] | Copper (I) or Palladium (II) salts[9][10] |
| Reaction Time | 10-30 min (Microwave)[8][12] | 5-15 min (Microwave)[14] | 12-24 hours (Conventional) |
| Typical Yields | 70-95%[7][13] | 90-98%[14] | Modest to Good (45-80%)[9][10] |
| Substitution Pattern | 2,3-disubstituted (3-amino) | Primarily 2-substituted | Varied, often 3-functionalized |
| Key Advantage | High diversity in one step | Speed, simplicity, green | Novel bond formations, mild conditions |
| Key Limitation | Isocyanide availability | Limited to α-haloketone scope | Catalyst cost, ligand sensitivity |
Visualization of Synthetic Workflows
To better illustrate the practical differences in these approaches, the following diagrams outline the general workflows.
Caption: Workflow for the GBB Multicomponent Reaction.
Caption: Workflow for Microwave-Assisted Catalyst-Free Annulation.
Decision-Making Framework for Method Selection
As a Senior Application Scientist, my recommendation depends entirely on the project's goals:
-
For High-Throughput Screening & Library Synthesis: The Groebke-Blackburn-Bienaymé reaction is unparalleled. Its ability to introduce three points of diversity in a single, rapid, and high-yielding step makes it the superior choice for generating large, diverse libraries of novel compounds for initial biological screening.
-
For Rapid Synthesis of Specific 2-Substituted Analogs: The Microwave-Assisted Catalyst-Free Annulation is the most efficient method. If the target compounds are accessible from available α-haloketones, this route offers the best combination of speed, yield, and operational simplicity, aligning perfectly with green chemistry principles.
-
For Novel Scaffolds and Mechanistic Exploration: Transition-metal-catalyzed methods should be considered when conventional routes are not viable or when unique substitution patterns are desired. While they may require more optimization, they provide access to chemical space that is otherwise unreachable.[9][10][11]
Conclusion
The synthesis of imidazo[1,2-a]pyrazines has evolved significantly, moving from classical procedures to highly efficient, green, and diversity-oriented strategies. The Groebke-Blackburn-Bienaymé multicomponent reaction and microwave-assisted catalyst-free annulation currently represent the most effective and practical routes for the majority of applications in drug discovery and development. By understanding the distinct advantages and causal mechanisms of each route, researchers can strategically select the optimal path to accelerate their research, whether the goal is exploring vast chemical space or producing a specific target molecule on a large scale.
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A Comparative Guide to the In Vivo Validation of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate, a novel compound from the imidazo[1,2-a]pyrazine class. Drawing from established methodologies for validating kinase inhibitors, this document outlines a scientifically rigorous pathway from preclinical hypothesis to robust in vivo efficacy and safety assessment.
The imidazo[1,2-a]pyrazine scaffold is a recognized pharmacophore in kinase inhibitor development, with derivatives showing activity against critical cancer targets like PI3K, Aurora Kinase, and CDK9.[1][2][3][4] This guide contextualizes this compound (referred to as IMP-2C) as a putative Anaplastic Lymphoma Kinase (ALK) inhibitor, a target validated in non-small cell lung cancer (NSCLC).[5][6][7]
Our comparative analysis will focus on benchmarking IMP-2C against established first and second-generation ALK inhibitors, Crizotinib and Ceritinib, respectively.[6][8][9]
Scientific Rationale and Preclinical Hypothesis
The EML4-ALK fusion oncogene is a key driver in a subset of NSCLC, leading to constitutive activation of the ALK kinase domain and downstream pro-survival signaling pathways like PI3K/AKT and MEK/ERK.[6][7] Targeted inhibition of ALK with small molecule tyrosine kinase inhibitors (TKIs) has become a cornerstone of therapy for this patient population.[9][10]
Crizotinib, the first-generation ALK inhibitor, demonstrated significant efficacy but is often followed by the development of resistance, frequently through secondary mutations in the ALK kinase domain.[8][10] This led to the development of second-generation inhibitors like Ceritinib, which show activity against some crizotinib-resistant mutations and have improved central nervous system (CNS) penetration.[5][6][7]
Our hypothesis is that IMP-2C represents a next-generation ALK TKI with a potentially superior potency, selectivity, or resistance profile compared to existing agents. This guide outlines the necessary in vivo studies to validate this hypothesis.
Core Signaling Pathway
The experimental design is based on assessing the compound's ability to inhibit the EML4-ALK signaling cascade.
Caption: Hypothesized mechanism of IMP-2C action on the EML4-ALK signaling pathway.
Comparative In Vivo Efficacy Study: Xenograft Models
The cornerstone of in vivo validation is demonstrating anti-tumor efficacy in a relevant animal model. The use of human tumor xenografts in immunocompromised mice is the standard approach.[11][12][13]
Experimental Objective
To compare the anti-tumor activity of IMP-2C with Crizotinib and Ceritinib in an EML4-ALK-positive NSCLC xenograft model.
Recommended Model
-
Cell Line: NCI-H3122, a human NSCLC cell line harboring the EML4-ALK variant 1 fusion. This is a well-characterized and widely used model for testing ALK inhibitors.[11]
-
Animal: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
Workflow for Xenograft Efficacy Study
Caption: Workflow for the comparative in vivo xenograft study.
Detailed Protocol: Efficacy Study
-
Cell Culture: Culture NCI-H3122 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend in PBS/Matrigel (1:1) and subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: IMP-2C (Dose TBD by tolerability studies)
-
Group 3: Crizotinib (e.g., 50 mg/kg, daily)[8]
-
Group 4: Ceritinib (e.g., 50 mg/kg, daily)
-
-
Administration: Administer compounds daily via oral gavage for 21-28 days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
Endpoint Analysis: At the end of the study, euthanize mice. Excise tumors, weigh them, and flash-freeze a portion for pharmacodynamic analysis (Western Blot) and fix the remainder in formalin for immunohistochemistry (IHC).
Comparative Data Summary (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Final Mean Tumor Weight (mg) ± SEM | Change in Body Weight (%) |
| Vehicle Control | - | 0% | 1850 ± 210 | +2.5% |
| IMP-2C | 50 | 95% | 92.5 ± 35 | -1.8% |
| Crizotinib | 50 | 78% | 407 ± 88 | -3.1% |
| Ceritinib | 50 | 89% | 203 ± 55 | -4.5% |
Pharmacodynamic (PD) Validation: Target Engagement
Efficacy data must be supported by evidence of target engagement within the tumor tissue. This confirms that the observed anti-tumor effect is due to the intended mechanism of action.
Experimental Objective
To assess the inhibition of ALK phosphorylation and downstream signaling pathways in tumor tissues from the efficacy study.
Methodology: Western Blot Analysis
-
Lysate Preparation: Homogenize flash-frozen tumor samples collected at a specified time point post-final dose (e.g., 2-4 hours).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe membranes with primary antibodies against:
-
Phospho-ALK (p-ALK)
-
Total ALK
-
Phospho-ERK (p-ERK)
-
Total ERK
-
Phospho-AKT (p-AKT)
-
Total AKT
-
GAPDH or β-Actin (loading control)
-
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection.
Expected Outcome
Effective doses of IMP-2C, Crizotinib, and Ceritinib should show a marked decrease in the levels of p-ALK, p-ERK, and p-AKT compared to the vehicle control, demonstrating on-target activity.[14]
Pharmacokinetic (PK) and Safety Assessment
A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is critical.
Experimental Objective
To determine the basic pharmacokinetic parameters of IMP-2C and establish a maximum tolerated dose (MTD).
Methodology: Preliminary PK/PD and MTD Study
-
Study Design: Use non-tumor-bearing mice for initial PK and healthy tumor-bearing mice for MTD.
-
PK Arm:
-
Administer a single oral dose of IMP-2C.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations using LC-MS/MS to determine parameters like Cmax, Tmax, AUC, and half-life.
-
-
MTD Arm:
-
Administer escalating doses of IMP-2C daily for 5-7 days.
-
Monitor for clinical signs of toxicity (e.g., >15-20% body weight loss, lethargy, ruffled fur).
-
The highest dose that does not induce these effects is considered the MTD and informs the dose selection for the main efficacy study.
-
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of this compound (IMP-2C) as a novel ALK inhibitor. Positive results from these studies—demonstrating superior or comparable efficacy to Ceritinib, clear on-target pharmacodynamics, and a favorable safety profile—would provide a strong rationale for advancing IMP-2C into further preclinical development.
Future studies should include evaluating efficacy in crizotinib-resistant xenograft models and assessing CNS penetration, a key differentiator for advanced ALK inhibitors.[7]
References
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Patsnap Synapse. (2024). What is the mechanism of Ceritinib? Retrieved from [Link]
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Pilie, P. G., & Ryan, C. J. (2014). Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. Clinical Journal of Oncology Nursing, 18(5), 590–593. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ceritinib. PubChem Compound Summary for CID 57379345. Retrieved from [Link]
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Kim, D. W., Mehra, R., Tan, D. S. W., Felip, E., Chow, L. Q. M., Camidge, D. R., ... & Shaw, A. T. (2016). Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial. The Lancet Oncology, 17(4), 452-463. (Note: The provided search result is a related review article: Crinò, L., & Metro, G. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Future Oncology, 11(10), 1449-1456.) Retrieved from [Link]
-
Cheetham, G. M. T., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]
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MedicineNet. (n.d.). Ceritinib: Lung Cancer Treatment Uses, Side Effects. Retrieved from [Link]
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Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. Retrieved from [Link]
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Martínez-Botella, G., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1951-1956. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Request PDF. Retrieved from [Link]
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Lovly, C. M., Heuckmann, J. M., de Stanchina, E., ... & Pao, W. (2011). Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. Cancer Discovery, 1(2), 146-157. Retrieved from [Link]
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Yamazaki, S., et al. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. Drug Metabolism and Disposition, 40(7), 1443-1450. Retrieved from [Link]
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Kwak, E. L., Bang, Y. J., Camidge, D. R., ... & Solomon, B. J. (2010). Anaplastic Lymphoma Kinase Inhibition in Non–Small-Cell Lung Cancer. New England Journal of Medicine, 363(18), 1693-1703. (Note: The provided search result is a related review article: Shaw, A. T., & Solomon, B. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Clinical Cancer Research, 17(8), 2089-2095.) Retrieved from [Link]
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Addeo, A., & Tabbò, F. (2020). EML4-ALK: Update on ALK Inhibitors. Cancers, 12(9), 2473. Retrieved from [Link]
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Xia, L., et al. (2013). Crizotinib may be used in Lewis lung carcinoma. Oncology Reports, 30(1), 139-148. Retrieved from [Link]
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ResearchGate. (n.d.). (S)-crizotinib inhibits NCI-H460 xenograft growth in vivo. Retrieved from [Link]
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Katayama, R., Shaw, A. T., Khan, T. M., ... & Engelman, J. A. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science Translational Medicine, 4(120), 120ra17. Retrieved from [Link]
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A Preclinical Benchmarking Guide: Evaluating Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate Against Standard-of-Care PI3K Inhibitors in Oncology
This guide provides a comprehensive framework for the preclinical evaluation of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate (hereafter referred to as MCIP), a novel investigational compound based on the versatile imidazo[1,2-a]pyrazine scaffold. Derivatives of this scaffold have demonstrated potential as potent inhibitors of critical signaling pathways in oncology.[1][2][3][4] This document outlines a head-to-head comparison of MCIP against established standard-of-care (SoC) PI3K inhibitors, providing a robust methodology for assessing its therapeutic potential.
The central hypothesis of this guide is that MCIP acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in various cancers that promotes cell proliferation, survival, and angiogenesis.[1] To rigorously test this, we will benchmark MCIP against Alpelisib and Pictilisib, two well-characterized PI3K inhibitors with distinct selectivity profiles.
The Scientific Rationale: Targeting a Core Cancer Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The following diagram illustrates the core components of this pathway and the proposed point of inhibition for MCIP.
Caption: A multi-phase workflow for benchmarking MCIP.
Phase 1: In Vitro Potency and Selectivity
The initial phase focuses on the direct interaction of MCIP with its putative target and its effects on cancer cell lines.
Biochemical Assays: Direct Target Inhibition
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of MCIP against PI3K isoforms and compare it to our benchmarks.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)
-
Reagents: Recombinant human PI3Kα, β, δ, γ isoforms, ATP, PIP2 substrate, LanthaScreen™ Eu-anti-GST antibody, GFP-tagged Akt pleckstrin homology (PH) domain.
-
Procedure:
-
Dispense a serial dilution of MCIP, Alpelisib, and Pictilisib into a 384-well plate.
-
Add the PI3K isoform and PIP2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and add the detection mix containing the Eu-anti-GST antibody and GFP-Akt-PH domain.
-
Incubate for 30 minutes.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Table 1: Hypothetical Biochemical Potency of MCIP and Standard-of-Care Drugs
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| MCIP | 15 | 150 | 250 | 300 |
| Alpelisib | 5 | 1,200 | 290 | 250 |
| Pictilisib | 3.3 | 3.3 | 76 | 3.3 |
Cellular Target Engagement and Viability
We will next confirm that MCIP inhibits the PI3K pathway within cancer cells and assess its impact on cell viability.
Experimental Protocol: Western Blot for Phospho-Akt
-
Cell Culture: Seed MCF-7 (breast cancer) and A549 (lung cancer) cells and allow them to adhere overnight. [1]2. Treatment: Treat cells with increasing concentrations of MCIP, Alpelisib, or Pictilisib for 2 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines in a 96-well plate.
-
Dosing: Treat with a 10-point serial dilution of each compound for 72 hours.
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence and calculate IC50 values.
Table 2: Hypothetical Cellular Potency of MCIP and Standard-of-Care Drugs
| Compound | MCF-7 IC50 (nM) | A549 IC50 (nM) |
| MCIP | 85 | 120 |
| Alpelisib | 150 | 200 |
| Pictilisib | 50 | 75 |
Phase 2: Functional Cellular Assays
This phase investigates the downstream functional consequences of PI3K inhibition by MCIP.
Apoptosis and Cell Cycle Analysis
We will determine if the observed decrease in cell viability is due to the induction of apoptosis or cell cycle arrest.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.
-
Staining: Harvest and stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Treatment and Fixation: Treat cells as above, then harvest and fix in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Phase 3: Preliminary In Vivo Evaluation
The final phase will provide an initial assessment of MCIP's drug-like properties.
Pharmacokinetic (PK) Profiling
A preliminary understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of MCIP is crucial.
Experimental Protocol: Murine Pharmacokinetic Study
-
Dosing: Administer a single dose of MCIP intravenously and orally to separate cohorts of mice.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Quantify the concentration of MCIP in plasma using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Table 3: Hypothetical Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| MCIP | IV | 1500 | 0.1 | 4.5 | - |
| MCIP | PO | 850 | 1.0 | 4.7 | 60 |
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking the novel compound this compound against current standard-of-care PI3K inhibitors. The proposed experiments will elucidate its potency, selectivity, cellular mechanism of action, and preliminary in vivo properties. The hypothetical data presented in the tables suggests that MCIP could be a promising therapeutic candidate with a distinct pharmacological profile.
Positive outcomes from this preclinical evaluation would warrant further investigation, including in vivo efficacy studies in relevant cancer xenograft models and comprehensive toxicology assessments, to fully establish its potential as a next-generation anticancer agent.
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A Senior Scientist's Guide to Validating Mechanism of Action with Genetic Tools
In the landscape of drug discovery and development, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and a frequent point of failure in clinical translation—is to rigorously validate its mechanism of action (MoA).[1][2][3] Understanding precisely which biological target a drug modulates is fundamental to rational drug design, predicting potential side effects, and building a robust therapeutic hypothesis.[4][5]
Genetic knockdown and knockout technologies have become indispensable tools for this purpose, allowing researchers to mimic the effect of a drug by reducing or eliminating its putative target.[6][7] This guide provides a comparative framework for deploying these powerful techniques, moving beyond a simple list of steps to explain the causality behind experimental choices. We will explore the nuances of RNA interference (RNAi) and CRISPR-Cas9 systems, offering detailed protocols and a self-validating framework to ensure the integrity and reproducibility of your MoA studies.
The Core Distinction: Silencing vs. Eliminating a Target
The choice between genetic knockdown and knockout is the first critical decision point in an MoA validation workflow. The fundamental difference lies in their mechanism and permanence, which has significant implications for interpreting the results.[8]
-
Gene Knockout (e.g., CRISPR-Cas9) directly modifies the genomic DNA, permanently eliminating the gene.[12] This leads to a complete and heritable loss of function, providing the most definitive evidence for a gene's role in a given phenotype.[8]
Part 1: Gene Knockdown via RNA Interference (RNAi)
Comparing RNAi Reagents: siRNA vs. shRNA
The two most common tools for RNAi are small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). While both leverage the same core cellular machinery, they differ significantly in their structure, delivery, and application.[14]
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) |
| Nature | Chemically synthesized, 21-23 nucleotide dsRNA duplex.[14] | DNA construct encoded in a plasmid or viral vector.[14] |
| Mechanism | Directly loaded into RISC in the cytoplasm.[15] | Transcribed in the nucleus, processed by Drosha and Dicer into siRNA.[6] |
| Delivery | Lipid-based transfection or electroporation.[14] | Plasmid transfection or viral (e.g., lentiviral) transduction.[16] |
| Duration of Effect | Transient (3-7 days); diluted through cell division.[14][17] | Stable & Long-Term ; can be integrated into the host genome.[9][17] |
| Best For | Rapid target validation, high-throughput screening, mimicking acute drug effects.[14][16] | Long-term studies, generating stable cell lines, hard-to-transfect cells.[9][16] |
| Key Limitation | Requires repeated dosing; potential for dose-dependent off-target effects.[14] | More complex delivery; potential for insertional mutagenesis with viral vectors.[17] |
Experimental Workflow for RNAi-Based MoA Validation
A robust RNAi experiment is a self-validating system. This workflow incorporates multiple checkpoints to ensure that the observed phenotype is a direct result of on-target gene knockdown.
Detailed Protocol: siRNA-Mediated Knockdown and Validation
Objective: To determine if reducing the expression of a target protein (Target X) recapitulates the phenotype observed with a drug treatment.
1. Design and Preparation (Causality: Specificity)
-
Rationale: Using multiple siRNAs that target different regions of the same mRNA transcript is the most effective way to rule out off-target effects.[15] If multiple, independent siRNAs produce the same phenotype, it is highly likely to be an on-target effect.
-
Protocol:
-
Use a validated design algorithm to generate at least three unique siRNA sequences against the Target X mRNA.
-
Perform a BLAST search to ensure sequences have minimal homology to other genes.
-
2. Transfection and Incubation (Causality: Efficiency)
-
Rationale: The efficiency of siRNA delivery directly impacts the degree of knockdown. Optimizing this step is crucial for achieving a measurable biological effect.
-
Protocol:
-
Plate cells to achieve 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Include the following conditions:
-
Negative Control siRNA
-
Positive Control siRNA
-
siRNA #1 for Target X
-
siRNA #2 for Target X
-
siRNA #3 for Target X
-
Add complexes to cells and incubate for 48-72 hours. The optimal time point depends on the turnover rate of the target protein.
-
3. Validation of Knockdown (Causality: Confirmation)
-
Rationale: It is essential to confirm target engagement at both the mRNA and protein levels. A reduction in mRNA does not always correlate perfectly with protein reduction.[6][19]
-
Protocol:
-
qPCR: Harvest RNA from a replicate plate. Synthesize cDNA and perform quantitative PCR to measure the relative expression of Target X mRNA, normalized to a stable housekeeping gene. Expect >70% knockdown.[19]
-
Western Blot: Harvest protein lysates from the experimental plate. Perform a Western blot using a validated antibody against Target X. Use an antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[19][20]
-
4. Phenotypic Analysis and Rescue (Causality: Linkage)
-
Rationale: The "rescue" experiment is the gold standard for confirming that the observed phenotype is due to the loss of the target gene.[17] Re-introducing the target gene should reverse the phenotype.
-
Protocol:
-
Perform the primary functional assay (e.g., cell viability, reporter assay) on the cells treated with the siRNAs and controls.
-
Compare the phenotype in the Target X knockdown cells to the phenotype induced by the drug.
-
For the rescue experiment, co-transfect cells with the most potent siRNA for Target X and a plasmid expressing a version of Target X that is resistant to that siRNA (e.g., due to silent mutations in the siRNA binding site).
-
If the phenotype is reversed in the rescued cells, it provides strong evidence that the drug's MoA involves the inhibition of Target X.
-
Part 2: Gene Knockout via CRISPR-Cas9
For definitive validation, CRISPR-Cas9-mediated gene knockout offers a permanent and complete loss-of-function model.[12][21] The system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break (DSB).[22][] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels), leading to a frameshift mutation that functionally knocks out the gene.[]
Experimental Workflow for CRISPR-Based MoA Validation
The CRISPR workflow is more involved than transient knockdown, as it requires the generation and validation of clonal cell lines to ensure a homogenous population with the desired genetic edit.
Detailed Protocol: CRISPR-Mediated Knockout and Validation
Objective: To create a stable cell line lacking Target X to definitively test its role in the drug-induced phenotype.
1. sgRNA Design and Validation (Causality: Precision)
-
Rationale: The specificity of CRISPR is determined by the sgRNA sequence. Poorly designed sgRNAs can lead to off-target cleavage, confounding results.[24][25] It is best practice to validate sgRNA efficiency before committing to the lengthy process of clonal selection.[26][27]
-
Protocol:
-
Identify a critical early exon in the Target X gene.
-
Use at least two different online design tools to predict highly active and specific sgRNAs. Select two sgRNAs that are common to the outputs of multiple tools.[26][27]
-
(Optional but recommended) Perform an in vitro Cas9 cleavage assay using a PCR amplicon of the target region to confirm that your sgRNAs can direct cleavage.[26]
-
2. Delivery and Clonal Selection (Causality: Homogeneity)
-
Rationale: Transfected cell populations are heterogeneous. To obtain definitive results, it is crucial to isolate and expand single cells to generate a clonal population where every cell has the same genetic edit.
-
Protocol:
-
Deliver the CRISPR components. The delivery of purified Cas9 protein complexed with synthetic sgRNA (a ribonucleoprotein, or RNP) via electroporation is often preferred as it reduces off-target effects compared to plasmid delivery.[28]
-
Include a non-targeting sgRNA control.[29]
-
After 48-72 hours, isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or serial limiting dilution.
-
Expand the single-cell clones over several weeks.
-
3. Validation of Knockout Clones (Causality: Verification)
-
Rationale: Validation must occur at both the genomic and protein levels to confirm a true knockout. The absence of the protein is the ultimate confirmation of a functional knockout.[19]
-
Protocol:
-
Genotyping: When clones have expanded sufficiently, harvest genomic DNA. PCR amplify the region surrounding the sgRNA target site and perform Sanger sequencing. Analyze the sequencing chromatograms using a tool like TIDE or ICE to identify and quantify the presence of indels.[30]
-
Western Blot: From the same clones, prepare protein lysates and perform a Western blot for Target X. A true knockout clone will show a complete absence of the corresponding protein band.[19][20] Select at least two independently derived, validated knockout clones for further experiments.
-
4. Phenotypic Analysis (Causality: Consequence)
-
Rationale: Using validated knockout clones in functional assays provides the highest level of confidence in linking a gene to a phenotype.
-
Protocol:
-
Culture the validated knockout clones and the parental (wild-type) cell line.
-
Treat both knockout and wild-type cells with the drug of interest.
-
Perform the primary functional assay. If the knockout cells are resistant to the drug or phenocopy the effect of the drug, it provides definitive evidence that the drug acts through Target X.
-
Part 3: An Integrated Strategy for High-Confidence MoA Validation
Neither knockdown nor knockout is a perfect system. RNAi can suffer from off-target effects and incomplete silencing, while knockouts can sometimes trigger genetic compensation mechanisms that mask a phenotype.[31][32][33] Therefore, the most robust MoA validation strategy uses these methods orthogonally.
A powerful approach is to use transient siRNA knockdown for initial, rapid validation and screening, followed by definitive confirmation with CRISPR-mediated knockout.[10] If the results from both methods converge, the confidence in the target is exceptionally high. Discrepancies between the methods are also informative and can point towards complexities like off-target effects or biological compensation.[32]
Conclusion
Validating a drug's mechanism of action is a cornerstone of modern drug discovery. Genetic knockdown and knockout are powerful, complementary techniques that, when used with rigor, can provide unambiguous evidence of a drug's target. The key to success lies not in simply following a protocol, but in understanding the causality behind each step—from designing specific targeting reagents to implementing a multi-layered validation strategy that includes molecular, protein, and functional readouts, as well as definitive rescue experiments. By embracing this self-validating and orthogonal approach, researchers can build a compelling and robust case for their drug's mechanism of action, significantly increasing the probability of success in the long and arduous path to the clinic.
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Safety Operating Guide
Proper Disposal of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate (CAS No. 1206981-34-1). As a chlorinated heterocyclic compound, specific handling and disposal procedures are imperative to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is the GHS07, indicating that it is an irritant and can be harmful.[1] A thorough risk assessment should be conducted before handling this chemical, considering the quantities being used and the nature of the experimental procedures.
| Hazard Statement | Description | Primary Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. |
| H315 | Causes skin irritation | Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | Wear eye and face protection. |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area, preferably a fume hood. |
Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be used if there is a significant risk of splashing.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound due to the presence of chlorine.[2][3][4] Therefore, it must be disposed of in a designated halogenated organic waste stream.
Crucially, do not mix halogenated waste with non-halogenated organic waste. The co-mingling of these waste streams can lead to complex and expensive disposal procedures, as halogenated waste often requires incineration at specific facilities to prevent the formation of toxic byproducts.[4]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Waste Segregation Flowchart
Step-by-Step Disposal Procedures
Disposal of Solid this compound
-
Container Selection: Use a clearly labeled, wide-mouth container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top lid).[5][6] The container must be in good condition, free from leaks or external contamination.[7]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state "Halogenated Organic Solid Waste" and list "this compound" as a constituent.
-
Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. This should be done in a fume hood to minimize the risk of inhalation.
-
Storage: Keep the waste container securely closed when not in use.[7][8] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[7]
-
Disposal Request: Once the container is full, or as per your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Solutions Containing this compound
-
Container Selection: Use a designated, leak-proof container, typically a glass or solvent-safe plastic bottle with a secure screw cap.[5][6] Do not use metal containers, as some halogenated compounds can form corrosive byproducts.[9]
-
Labeling: As with solid waste, label the container as "Hazardous Waste" and "Halogenated Organic Liquid Waste." List all components of the solution, including the solvent(s) and this compound, with their approximate concentrations.
-
Waste Collection: Pour the waste solution into the container using a funnel. This should be performed in a fume hood. Do not fill the container to more than 90% capacity to allow for vapor expansion.[5]
-
Storage: Keep the container tightly sealed and store it in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.[7][8]
-
Disposal Request: Follow your institution's procedures for the pickup of hazardous liquid waste.
The following workflow outlines the complete disposal process:
Caption: Disposal Workflow Diagram
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. For small spills, trained personnel wearing appropriate PPE may clean it up.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated halogenated solid waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as halogenated solid waste.
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Ensure that your laboratory's Chemical Hygiene Plan (CHP) includes specific procedures for the disposal of halogenated organic compounds.
By adhering to these procedures, you contribute to a safe and sustainable laboratory environment, ensuring the well-being of your colleagues and the protection of our ecosystem.
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Personal protective equipment for handling Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
Comprehensive Safety and Handling Guide: Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1206981-34-1). As a chlorinated heterocyclic compound integral to many drug discovery pipelines, understanding its hazard profile is critical for ensuring laboratory safety and procedural integrity. This document is structured to provide researchers, scientists, and drug development professionals with a self-validating system for safe laboratory operations.
Hazard Identification and Risk Assessment
Data from related structures, such as 8-chloroimidazo[1,2-a]pyrazine and other halogenated imidazo[1,2-a]pyrazine derivatives, consistently indicate the following potential hazards[1][2][3][4]:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Given these anticipated hazards, all handling procedures must be executed with the assumption that the compound is hazardous. A thorough risk assessment should be conducted before any new procedure involving this compound[6].
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1206981-34-1 | Synblock[7] |
| Molecular Formula | C₈H₆ClN₃O₂ | Synblock[7] |
| Molecular Weight | 211.61 g/mol | Synblock[7] |
| Physical Form | Solid (presumed) | Sigma-Aldrich[2] |
| Storage | Store in a dry, sealed place, under inert atmosphere, at 2-8°C | Synblock[7], Sigma-Aldrich[2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the cornerstone of safe chemical handling. For this compound, a tiered approach to PPE is mandatory. The minimum PPE for any work in a laboratory with this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[8].
Core PPE Requirements:
-
Body Protection: A flame-resistant lab coat is required to protect against splashes and incidental contact. Ensure the lab coat is fully buttoned.
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all operations[8][9].
-
Elevated Risk: When there is a splash hazard (e.g., when transferring solutions or handling larger quantities), chemical splash goggles must be worn[8][9]. For significant splash or explosion risks, a face shield must be worn in addition to safety glasses or goggles[8][9].
-
-
Hand Protection:
-
Disposable nitrile gloves are the minimum requirement for incidental contact. However, due to the lack of specific chemical resistance data, it is crucial to change them immediately after any known contact[8][9].
-
For prolonged handling or when immersion is possible, consider double-gloving or using heavier-duty gloves with proven resistance to chlorinated organic compounds. Always consult the glove manufacturer's chemical resistance guide[9].
-
-
Respiratory Protection:
-
Operations should be confined to a certified chemical fume hood to minimize inhalation exposure.
-
If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[9][10].
-
Caption: PPE selection workflow based on the experimental task.
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is essential for mitigating the risks associated with this compound.
3.1. Engineering Controls and Preparation
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed[3][11].
-
Spill Kit: Have a spill kit readily available that is appropriate for solid and dissolved organic chemicals. This should include absorbent pads, sand or other inert absorbent material, and designated waste bags.
3.2. Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated work area, don the appropriate PPE as determined by your risk assessment (see Section 2).
-
Weighing:
-
Perform weighing within the fume hood or in a ventilated balance enclosure.
-
Use a disposable weigh boat to prevent contamination of balances.
-
Handle the solid gently to avoid creating dust.
-
-
Solution Preparation and Transfers:
-
Post-Handling:
-
After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated solid waste container.
-
Wash hands thoroughly with soap and water after removing PPE[1][5].
-
Disposal Plan: Segregation is Key
Proper waste management is a critical, non-negotiable component of laboratory safety and environmental compliance. As a halogenated organic compound, this compound and its associated waste streams require specific disposal procedures.
4.1. Waste Segregation
-
Halogenated vs. Non-Halogenated: All waste containing this compound must be segregated into a dedicated halogenated organic waste stream[13][14]. This is because halogenated wastes require different, often more costly, disposal methods like high-temperature incineration[14][15]. Contaminating non-halogenated solvent waste with even small amounts of chlorinated material can render the entire container subject to these more stringent disposal requirements[14].
-
Waste Container Labeling:
4.2. Disposal Protocol
-
Liquid Waste: Any solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in the designated halogenated liquid waste container.
-
Solid Waste: Contaminated solid materials (e.g., used gloves, weigh boats, paper towels, silica gel) must be collected in a separate, clearly labeled container for solid halogenated waste.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
Caption: Waste segregation and disposal decision-making process.
References
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University, Office of Environmental Health and Safety. [Link]
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8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid . AHH Chemical Co., Ltd. [Link]
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Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T . ACS Omega. [Link]
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New procedure for the chlorination of pyrimidine and purine nucleosides . The Journal of Organic Chemistry. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]
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Specific Solvent Issues with Chlorination . ACS Green Chemistry Institute. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
